Product packaging for Rizatriptan(Cat. No.:CAS No. 144034-80-0)

Rizatriptan

货号: B1679398
CAS 编号: 144034-80-0
分子量: 269.34 g/mol
InChI 键: ULFRLSNUDGIQQP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Rizatriptan is a selective serotonin (5-hydroxytryptamine; 5-HT) 1B and 1D receptor agonist, commonly classified as a "triptan." It is primarily investigated for its role in the acute treatment of migraine attacks, with research applications centered on understanding the neuropharmacology of migraine and related primary headache disorders . As a research compound, it is crucial for studying the trigeminovascular system, a key pathway implicated in migraine pathophysiology. The compound's mechanism of action is attributed to its agonist activity at 5-HT1B/1D receptors. This action is believed to induce vasoconstriction of dilated cerebral and extracranial blood vessels and, more significantly, to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal neurons . This inhibition suppresses neurogenic inflammation and vasodilation associated with migraine attacks, providing a valuable tool for probing the underlying mechanisms of this condition . Evidence suggests that patients with elevated CGRP levels may show a better clinical response, making this compound a key compound for studying biomarkers and treatment response variability . This compound is available for research in standard tablet and orally disintegrating wafer formulations . Its pharmacokinetic profile is characterized by rapid absorption, with a time to maximum plasma concentration (Tmax) of approximately 1-1.5 hours for tablets and a plasma half-life of about 2-3 hours . It undergoes metabolism primarily via monoamine oxidase-A (MAO-A), a key consideration for drug interaction studies . Researchers should note that co-administration with propranolol increases this compound plasma levels, necessitating dose adjustment in study designs . This product is intended for Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or human consumption of any kind. Safety Data Sheets (SDS) should be consulted and adhered to for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N5 B1679398 Rizatriptan CAS No. 144034-80-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRLSNUDGIQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023565
Record name Rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.38e-01 g/L
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

144034-80-0, 145202-66-0
Record name Rizatriptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144034-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rizatriptan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIZATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178-180 °C, 178 - 180 °C
Record name Rizatriptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rizatriptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015088
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Receptor Pharmacology of Rizatriptan

Serotonin (B10506) Receptor Binding and Selectivity Profiles

Rizatriptan's therapeutic action is characterized by its high affinity and selectivity for specific serotonin receptor subtypes, which are believed to be centrally involved in the pathophysiology of migraine.

This compound demonstrates a high binding affinity for both human 5-HT1B and 5-HT1D receptors. fda.govhres.ca These receptors are located on the smooth muscle of intracranial blood vessels and on presynaptic trigeminal nerve endings. geneesmiddeleninformatiebank.nl The agonist activity of this compound at these receptors leads to the constriction of cranial vessels that are dilated during a migraine attack and inhibits the release of pro-inflammatory neuropeptides from sensory nerves in the trigeminal system. fda.gov This dual action is considered the primary mechanism for its antimigraine effect. geneesmiddeleninformatiebank.nl Studies have shown that this compound tends to have a higher affinity for the 5-HT1D receptor compared to the 5-HT1B receptor. nih.gov

Table 1: Binding Affinity (pKi) of this compound at Human 5-HT Receptors

pKi is the negative logarithm of the Ki value, a measure of binding affinity. A higher pKi value indicates a higher binding affinity.

Receptor SubtypepKi Value
5-HT1B7.08
5-HT1D8.11
5-HT1F6.54
Data sourced from Rubio-Beltrán et al., 2018. eur.nl

This compound exhibits weak affinity for other 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1E, and 5-HT1F, as well as the 5-HT7 receptor. fda.govhres.cadrugbank.com Its affinity for the 5-HT1F receptor, while lower than for 5-HT1B/1D, is still notable. eur.nl However, its interaction with 5-HT1A and 5-HT1E receptors is significantly less potent. hres.caeur.nl This selectivity for the 5-HT1B/1D subtypes is a defining feature of its pharmacological profile. fda.govguidetopharmacology.orgguidetoimmunopharmacology.org

A key aspect of this compound's selectivity is its lack of significant pharmacological activity at a broad range of non-serotonergic receptors. geneesmiddeleninformatiebank.nl Radioligand binding assays have confirmed that this compound has no clinically meaningful activity at adrenergic (alpha- and beta-), dopaminergic (D1, D2), histaminergic (H1), muscarinic, or benzodiazepine (B76468) receptors. fda.govhres.camedsafe.govt.nz This high degree of selectivity minimizes the potential for off-target effects that are not related to its primary therapeutic mechanism. fda.govmedsafe.govt.nz

Interaction with Other 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT1E, 5-HT1F, 5-HT7)

Ligand-Receptor Interaction Kinetics and G-Protein Coupling

The therapeutic effects of this compound are initiated by its binding to and activation of target receptors, which triggers a cascade of intracellular events.

Receptor occupancy is a critical factor that links the concentration of a drug in the body to its pharmacological effect. Theoretical analyses based on pharmacokinetic and pharmacodynamic data allow for the calculation of receptor occupancy over time. nih.gov For this compound, it has been shown that at maximum plasma concentrations, it can achieve a high occupancy of 80% or more at the 5-HT1D receptor. nih.gov The duration of this occupancy is related to the drug's elimination half-life. nih.gov While specific in vivo kinetic studies detailing the association and dissociation rates of this compound at human receptors are not as extensively published as for some other triptans, its rapid onset of action suggests it efficiently reaches and binds to its target receptors. nih.gov

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs). uniba.itucl.ac.uk Specifically, they are coupled to inhibitory G-proteins of the Gi/Go family. drugbank.com When this compound binds to these receptors, it acts as an agonist, causing a conformational change that activates the associated G-protein. fda.gov This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). unife.iteur.nl This reduction in cAMP levels is the key intracellular signaling event that mediates the ultimate physiological responses, including vasoconstriction and the inhibition of neuropeptide release. medsafe.govt.nz

Receptor Occupancy Dynamics

Structure-Activity Relationships (SAR) of this compound Analogues

The development of triptans, including this compound, was guided by structure-activity relationship (SAR) studies aimed at designing serotonin (5-HT) analogues with high affinity and selectivity for the 5-HT1B/1D receptors. All triptans share a common indole (B1671886) structure, which is a crucial feature for binding to 5-HT receptors, mimicking the endogenous neurotransmitter serotonin. wikipedia.orgijnrd.org Modifications to the substituents on this indole core and the side chains have led to a class of drugs with varying pharmacological profiles. wikipedia.org

Influence of Indole Core Substituents on Receptor Binding

The indole ring is a fundamental pharmacophore for triptan activity, enabling interaction with serotonin receptors. ijnrd.org However, the nature and position of substituents on this core significantly modulate the binding affinity and functional activity of the compounds.

All triptans possess an indole-ethyl-amine moiety which is essential for accessing the 5-HT receptors. ijnrd.org The side chain at position C3 of the indole ring, typically an ethylamine (B1201723) group, is critical for receptor interaction. The basic nitrogen in this side chain is usually protonated at physiological pH, which is believed to facilitate receptor uptake. wikipedia.org Studies have shown that tertiary amines in this position, as seen in this compound, often yield the best results in terms of uptake rate compared to primary or secondary amines. wikipedia.org

Substitutions at other positions on the indole ring also play a vital role. For instance, placing a large or electron-withdrawing group at the C2 position can convert a 5-HT agonist into an antagonist, likely by preventing the indole ring from properly fitting into the aromatic binding site of the receptor. wikipedia.org The substituent at the C5 position is a key determinant of the specific properties of each triptan. In this compound, this position is occupied by a triazole-methyl group. wikipedia.orgfda.gov This is a departure from the sulfonamide group found in the first-generation triptan, sumatriptan (B127528). wikipedia.org

Substituent PositionType of SubstituentInfluence on Receptor InteractionExample Compound(s)
Indole RingCore StructureMimics serotonin, essential for binding to 5-HT receptors. wikipedia.orgijnrd.orgAll Triptans
C2 PositionLarge/Electron-Withdrawing GroupConverts agonist to antagonist by hindering binding. wikipedia.orgExperimental Analogues
C3 PositionDimethylaminoethyl Side ChainTertiary amine enhances uptake rate; crucial for receptor interaction. wikipedia.orgThis compound
C5 PositionTriazole-methyl GroupContributes to the specific binding profile and efficacy of the drug. wikipedia.orgfda.govThis compound

Contribution of Electronegative Groups to Binding Affinity and Efficacy

Electronegative groups are a key feature in the design of many triptans, significantly contributing to their binding affinity and efficacy, particularly at the 5-HT1D receptor. wikipedia.org These groups can form hydrogen bonds with specific amino acid residues, such as threonine, within the receptor's binding pocket, thereby strengthening the drug-receptor interaction. wikipedia.org

In this compound, the electronegative component is the nitrogen-rich triazole ring. wikipedia.org This heterocyclic ring system serves a similar purpose to the sulfonamide group in sumatriptan or the oxazolidinone ring in zolmitriptan (B1197). wikipedia.org The presence of this electronegative moiety enhances the binding capability of the compound, which can translate to higher efficacy. wikipedia.org For example, the nitrogen atoms in the sulfonamide of sumatriptan form hydrogen bonds with Ser138 and the oxygen with Thr202 in the 5-HT1D receptor binding site. wikipedia.org A similar interaction is expected for the electronegative triazole ring of this compound.

The N-monodesmethyl metabolite of this compound, which retains the triazole ring, shows activity at the 5-HT1B/1D receptor, highlighting the importance of this structural feature. fda.govncats.io In contrast, other metabolites like the indole acetic acid derivative, where the entire ethylamine side chain is metabolized, are inactive at these receptors. ncats.io

CompoundElectronegative GroupReceptor SubtypeContribution to Binding
This compoundTriazole Ring5-HT1B/1DForms hydrogen bonds, enhancing binding affinity and efficacy. wikipedia.org
SumatriptanSulfonamide5-HT1B/1DForms hydrogen bonds, enhancing binding affinity and efficacy. wikipedia.org
Zolmitriptan2-Oxazolidone5-HT1B/1DActs as an electronegative group to increase binding ability. wikipedia.org

Comparative SAR Analysis Across Triptan Compounds

While all triptans are 5-HT1B/1D receptor agonists, their structural differences lead to variations in their pharmacokinetic and pharmacodynamic properties. wikipedia.orgnih.gov A comparative analysis of their structures reveals key SAR trends.

The primary structural variations among triptans are found at the C5 position of the indole ring and the nature of the basic amine side chain at C3. wikipedia.org this compound features a triazole ring at C5, distinguishing it from sumatriptan, almotriptan, and naratriptan (B1676958), which have sulfonamide-based groups. wikipedia.orgijnrd.org Zolmitriptan contains an oxazolidinone moiety, while eletriptan (B1671169) has a sulfone group. wikipedia.orgijnrd.org Frovatriptan (B193164) is unique in that its side chain forms an additional ring with the indole nucleus, creating a carbazole (B46965) ring system. wikipedia.org

These modifications influence receptor affinity and selectivity. This compound binds with high affinity to both 5-HT1B and 5-HT1D receptors. fda.govhres.cahres.ca Eletriptan, which has bulky substituents, also shows high affinity, which may contribute to its efficacy. wikipedia.orgnih.gov In contrast, naratriptan and frovatriptan generally exhibit lower efficacy in clinical studies, which may be related to their different structural features and receptor interaction kinetics. odprn.ca

The amine side chain also varies. Most triptans, including this compound, are tertiary amines. ijnrd.org Naratriptan incorporates the amine into a piperidine (B6355638) ring, and frovatriptan is a secondary amine. ijnrd.org These differences can affect properties such as lipophilicity and metabolic stability, which in turn influence the onset of action and duration of effect. wikipedia.org this compound is noted for having a faster onset of pain relief compared to some other triptans like sumatriptan. drugbank.com

TriptanKey Structural Feature(s) at C5Amine Side ChainReceptor Binding Profile
This compound Triazole ring wikipedia.orgTertiary Amine ijnrd.orgHigh affinity for 5-HT1B/1D receptors. fda.govncats.iodroracle.ai
Sumatriptan N-methylmethanesulfonamide ijnrd.orgTertiary Amine ijnrd.orgBinds to 5-HT1D receptors. wikipedia.org
Zolmitriptan 2-Oxazolidone wikipedia.orgTertiary Amine ijnrd.orgBinds to 5-HT1B/1D receptors. wikipedia.org
Naratriptan N-methylsulfonamide ijnrd.orgPiperidine Ring ijnrd.orgBinds to 5-HT1B/1D receptors. wikipedia.org
Eletriptan Phenylsulfone ijnrd.orgTertiary Amine ijnrd.orgBinds to 5-HT1B/1D/1F receptors. wikipedia.org
Almotriptan Pyrrolidinylsulfomethyl ijnrd.orgTertiary Amine ijnrd.orgBinds to 5-HT1B/1D receptors. wikipedia.org
Frovatriptan Carbazole ring system wikipedia.orgSecondary Amine ijnrd.orgBinds to 5-HT1B/1D receptors. wikipedia.org

Pharmacodynamic Mechanisms of Rizatriptan Action

Vasoconstrictor Effects in Cranial Vasculature

A key component of rizatriptan's mechanism of action involves its ability to constrict specific blood vessels within the cranial circulation.

This compound induces vasoconstriction of intracranial extracerebral blood vessels, an effect primarily mediated by 5-HT1B receptors. drugbank.comsandoz.comhpra.iecambridge.orgpatsnap.comnih.govdovepress.com These vessels, particularly those supplying the dura mater, are hypothesized to undergo dilation during a migraine attack, contributing to the associated pain. drugbank.comsandoz.comhpra.iecambridge.orgkarger.com By constricting these dilated vessels, this compound is thought to reverse the vasodilation and consequently reduce the activation of trigeminal sensory nerves. cambridge.orgkarger.com Preclinical studies have provided evidence for this vasoconstrictive action and its role in inhibiting neurogenic dural vasodilation. drugbank.comdovepress.com

Research has investigated this compound's vasoconstrictor activity in vitro using isolated human cranial arteries, such as the middle meningeal artery. dovepress.comkarger.comcaymanchem.comnih.gov These studies demonstrate that this compound is a potent vasoconstrictor in these specific human vessels. nih.gov The half maximal effective concentration (EC50) for this compound in human isolated middle meningeal artery has been reported to be approximately 90 nM. dovepress.comkarger.comcaymanchem.comnih.gov This potency is comparable to that of serotonin (B10506) (5-HT) and sumatriptan (B127528) in these same arteries. nih.gov Immunohistochemical analyses further support these findings by showing selective expression of 5-HT1B receptors in middle meningeal arteries, providing a pharmacological basis for this compound's action. karger.comnih.gov

Table 1: EC50 Values for Vasoconstriction in Human Isolated Cranial Arteries

CompoundEC50 (nM) in Human Middle Meningeal Artery nih.gov
5-HT32
This compound90
Sumatriptan71

This compound demonstrates a notable craniovascular selectivity, meaning its constrictive effects are preferentially directed towards cranial blood vessels over other vascular beds. sandoz.comcambridge.orgkarger.comfda.govportlandpress.com In preclinical models, such as anesthetized dogs, this compound has been shown to selectively reduce carotid artery blood flow while having significantly lesser effects on coronary and pulmonary artery vasculature. sandoz.commedsafe.govt.nz A calculated craniovascular selectivity ratio, comparing vasoconstrictor effects in cranial arteries versus coronary arteries, for this compound is reported as 5.6. This ratio is higher than that for sumatriptan (2.1) and serotonin (1.8), indicating a greater selectivity for cranial vessels. fda.gov This selectivity is further supported by observations that triptans generally exhibit weaker vasoconstrictor activity in coronary arteries compared to cerebral arteries. portlandpress.com

Table 2: Craniovascular Selectivity Ratios fda.gov

CompoundCraniovascular Selectivity Ratio (Cranial Arteries vs. Coronary Arteries)
This compound5.6
Sumatriptan2.1
Serotonin1.8

Studies have investigated the effects of this compound on human isolated coronary arteries in vitro. drugbank.comsandoz.comdovepress.comfda.govportlandpress.commedsafe.govt.nznih.govhres.canih.govdrugbank.comfda.gov While this compound can induce contraction in these vessels, the EC50 for this effect is considerably higher, typically ranging from 700 to 1000 nM (or 1.0 micromolar), when compared to its potency in cranial arteries. dovepress.comnih.govhres.ca Furthermore, research indicates that this compound is less effective than sumatriptan in causing contraction of human isolated coronary arteries. nih.govfda.gov The observed lower maximum contractile response to this compound in coronary arteries is consistent with its limited activity at 5-HT2A receptors, which are known to mediate contraction in these particular blood vessels. sandoz.commedsafe.govt.nz The relationship between maximal plasma concentrations (Cmax) and EC50 values for coronary arteries is generally less than unity, suggesting a lack of direct correlation that further supports the concept of craniovascular selectivity. portlandpress.com

Craniovascular Selectivity Ratio Studies in Preclinical Models

Neurotransmitter Modulation in the Trigeminal System

Beyond its vascular effects, this compound also modulates neuronal activity within the trigeminal system, which is central to migraine pathophysiology.

This compound actively inhibits nociceptive neurotransmission within the trigeminal pain pathways. drugbank.comhpra.iecambridge.orgpatsnap.comnih.govdovepress.comnih.gov This action is primarily attributed to its agonist effects at 5-HT1D receptors. These receptors are strategically located on presynaptic terminals of peripheral trigeminal sensory nerves in the meninges, as well as on central terminals within brain stem sensory nuclei. sandoz.comhpra.iecambridge.orgpatsnap.comnih.gov Activation of these presynaptic 5-HT1D receptors leads to the attenuation of the release of vasoactive neuropeptides, including substance P, calcitonin gene-related peptide (CGRP), and neurokinin A, from the trigeminal nerve. drugbank.comsandoz.comhpra.iecambridge.orgpatsnap.comnih.govmedsafe.govt.nznih.govwikipedia.org This inhibition of neuropeptide release contributes to a reduction in inflammation within sensitive tissues and a decrease in the transmission of central trigeminal pain signals. hpra.iecambridge.orgpatsnap.com Preclinical studies in animal models have corroborated these findings, demonstrating that this compound can inhibit neurogenic dural vasodilation and plasma protein extravasation. drugbank.comdovepress.comnih.gov

Pharmacokinetic and Metabolic Research of Rizatriptan

Absorption and Bioavailability Research

Rizatriptan's journey through the body begins with its absorption, a process that has been the subject of detailed pharmacokinetic studies. These investigations have shed light on how quickly and efficiently the compound enters the bloodstream, the impact of its initial metabolic breakdown, the role of different drug formulations, and the influence of food.

Oral Absorption Characteristics and Rate

Following oral administration, this compound is rapidly and almost entirely absorbed from the gastrointestinal tract, with studies indicating approximately 90% absorption. drugbank.comresearchgate.netnih.govnih.gov The time it takes to reach the maximum concentration (Tmax) in the plasma for the conventional tablet formulation is typically between 1 and 1.5 hours. drugbank.comresearchgate.netnih.govfda.govdrugs.comncats.io This rapid absorption is a key characteristic of the compound. researchgate.netnih.govmdpi.com Interestingly, the presence of a migraine attack does not appear to alter the absorption or pharmacokinetics of this compound. drugbank.comfda.govdrugs.comnih.gov

Absolute Bioavailability and Extensive First-Pass Metabolism

Despite its high absorption rate, the absolute bioavailability of this compound, which is the fraction of the administered dose that reaches the systemic circulation unchanged, is approximately 40-45%. drugbank.comfda.govdrugs.comncats.iomdpi.commims.commedcentral.commedsafe.govt.nzmedicines.org.uk Some studies have reported the bioavailability to be as high as 47%. researchgate.netnih.govnih.gov This discrepancy between high absorption and moderate bioavailability is attributed to extensive first-pass metabolism in the liver. drugbank.comnih.govnih.govfda.govncats.iomedcentral.comdrugs.com A significant portion of the absorbed this compound is metabolized before it can be distributed throughout the body. drugbank.comfda.govdrugs.com Following a single 10 mg oral dose of radiolabeled this compound, about 17% of the circulating plasma radioactivity was attributed to the unchanged drug. fda.govdrugs.com

Influence of Pharmaceutical Formulations (Tablet vs. Orally Disintegrating Tablet) on Absorption Kinetics

Table 1: Comparison of Pharmacokinetic Parameters between this compound Formulations

Formulation Tmax (Time to Peak Plasma Concentration) Bioavailability
Conventional Tablet Approx. 1-1.5 hours drugbank.comresearchgate.netnih.govfda.govdrugs.comncats.io Approx. 45% drugbank.comfda.govdrugs.commedcentral.com
Orally Disintegrating Tablet (ODT) Approx. 1.6-2.5 hours nih.govfda.govmims.com Similar to conventional tablet drugbank.comfda.govdrugs.commedcentral.com

Distribution Studies

Once absorbed into the bloodstream, this compound is distributed throughout the body. The extent of this distribution is a key pharmacokinetic parameter.

Apparent Volume of Distribution

The apparent volume of distribution (Vd) for this compound indicates that it is distributed into the body tissues. Research has shown that the mean volume of distribution is approximately 140 liters in males and 110 liters in females. drugbank.comfda.govdrugs.commdpi.commims.commedsafe.govt.nzmedicines.org.ukfda.gov This gender-based difference suggests a slightly wider distribution in males. Furthermore, this compound is minimally bound to plasma proteins, with a binding rate of about 14%. drugbank.comfda.govdrugs.commdpi.commims.commedsafe.govt.nzmedicines.org.ukfda.gov

Table 2: Apparent Volume of Distribution of this compound

Gender Apparent Volume of Distribution (Vd)
Male Approx. 140 Liters drugbank.comfda.govdrugs.commdpi.commims.commedsafe.govt.nzmedicines.org.ukfda.gov
Female Approx. 110 Liters drugbank.comfda.govdrugs.commdpi.commims.commedsafe.govt.nzmedicines.org.ukfda.gov

Plasma Protein Binding Characteristics

This compound exhibits minimal binding to plasma proteins. drugbank.comfda.govfda.govfda.gov Research indicates that only about 14% of the drug is bound to these proteins in the bloodstream. drugbank.comfda.govfda.govfda.govmedcentral.comnih.govwikipedia.orgmdpi.comwikidoc.org This low level of plasma protein binding suggests that a large fraction of this compound is free and available to exert its pharmacological effects and to be distributed to various tissues. The mean volume of distribution has been determined to be approximately 140 liters in male subjects and 110 liters in female subjects. drugbank.comfda.govfda.govfda.govmdpi.comwikidoc.orgmedsafe.govt.nz

Biotransformation Pathways and Metabolite Characterization

The metabolism of this compound is extensive, primarily occurring through oxidative deamination. fda.govfda.govmedcentral.commdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.com This process is crucial to its clearance from the body.

Identification of Primary Metabolic Enzymes

The principal enzyme responsible for the metabolism of this compound is Monoamine Oxidase A (MAO-A). drugbank.comfda.govfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comnih.govhpra.iedrugsporphyria.netnih.gov This enzyme catalyzes the oxidative deamination of this compound. fda.govfda.govmedcentral.commdpi.comwikidoc.orgmedsafe.govt.nzdrugs.com Studies have shown that the metabolism of this compound is significantly affected by MAO-A inhibitors. fda.govmedsafe.govt.nzdrugs.com For instance, co-administration with moclobemide, a selective MAO-A inhibitor, leads to substantial increases in the plasma concentrations of this compound. hres.cadrugs.com While MAO-A is the primary enzyme, cytochrome P450 enzymes play a minor role. fda.govdrugsporphyria.net Specifically, this compound is a weak competitive inhibitor of CYP2D6, but this interaction is generally not considered clinically relevant at typical concentrations. fda.govfda.govfda.govmedsafe.govt.nz

Characterization of Major Pharmacologically Active and Inactive Metabolites

This compound's metabolism results in several byproducts, with the most significant being the indole (B1671886) acetic acid metabolite. fda.govfda.govmedcentral.commdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comnih.gov This major metabolite is pharmacologically inactive. drugbank.comfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comhpra.ie

Another key metabolite is N-monodesmethyl-rizatriptan. drugbank.comfda.govfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comhpra.iedrugsporphyria.net Unlike the indole acetic acid derivative, N-monodesmethyl-rizatriptan is pharmacologically active, with a potency at the 5-HT1B/1D receptor that is comparable to the parent compound. drugbank.comfda.govfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orghres.cadrugs.comhpra.ie However, it is considered a minor metabolite, with plasma concentrations reaching only about 14% of the parent drug, and it is eliminated at a similar rate. drugbank.comfda.govfda.govfda.govnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comhpra.ie

MetabolitePharmacological ActivityNotes
Indole Acetic Acid MetaboliteInactivePrimary metabolite formed via MAO-A. drugbank.comfda.govfda.govmedcentral.comnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comnih.govhpra.ie
N-monodesmethyl-rizatriptanActiveActivity is similar to the parent compound; present at much lower plasma concentrations (approx. 14% of parent). drugbank.comfda.govfda.govfda.govnih.govmdpi.comwikidoc.orgmedsafe.govt.nzhres.cadrugs.comhpra.ie

Elucidation of Minor Metabolites and Conjugates

In addition to the primary metabolites, other minor, pharmacologically inactive metabolites have been identified. These include the N-oxide, a 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite. drugbank.comfda.govfda.govnih.govmedsafe.govt.nzhres.cadrugs.comresearchgate.net

Comparative Metabolism In Vitro and In Vivo Across Species

The metabolism of this compound shows some species-specific differences. In vitro studies have demonstrated that the metabolic profile can vary between species and even tissues. For example, this compound-N10-oxide was a major metabolite in incubations with rat lung and kidney microsomes, as well as dog liver microsomes, but it was only a minor metabolite in rat liver microsomes. In human liver microsomes and slices, the primary metabolite identified was the triazolomethyl-indole-3-acetic acid.

Following administration to rats and dogs, major metabolites identified included this compound-N10-oxide, 6-hydroxy-rizatriptan-N10-oxide, and the triazolomethyl-indole-3-acetic acid. Minor metabolites in these animal models were 6-hydroxy-rizatriptan and its sulfate conjugate. In humans, the metabolic pathways primarily involve oxidative deamination to the indole acetic acid derivative, with N-demethylation, N-oxidation, and aromatic hydroxylation followed by sulfation also occurring. Despite these variations, the fundamental metabolic pathways are generally similar between laboratory animals and humans. hres.ca

Excretion Pathways

This compound and its metabolites are primarily eliminated from the body through the kidneys. medcentral.commedsafe.govt.nzhpra.iemedtigo.com Following an oral dose of radiolabeled this compound, approximately 82% of the total radioactivity is recovered in the urine, with about 12% found in the feces. drugbank.comfda.govfda.govwikipedia.orgdrugs.com

A significant portion of the drug is metabolized before excretion. About 51% of an oral dose is excreted in the urine as the inactive indole acetic acid metabolite. drugbank.comfda.govfda.govmedcentral.commedsafe.govt.nzdrugs.comnih.govhpra.ie Unchanged this compound accounts for approximately 14% of the dose excreted in the urine. drugbank.comfda.govfda.govmedcentral.comdrugs.comhpra.iedrugsporphyria.net The active N-monodesmethyl metabolite accounts for no more than 1% of the dose found in urine. medsafe.govt.nzhpra.ie The renal clearance of this compound is higher than the normal glomerular filtration rate, which suggests that active tubular secretion is involved in its elimination.

Excretion RoutePercentage of DoseForm of Excreted Compound
Urine~82% (Total Radioactivity)Metabolites and Unchanged Drug drugbank.comfda.govfda.govwikipedia.orgdrugs.com
~51%Indole Acetic Acid Metabolite drugbank.comfda.govfda.govmedcentral.commedsafe.govt.nzdrugs.comnih.govhpra.ie
~14%Unchanged this compound drugbank.comfda.govfda.govmedcentral.comdrugs.comhpra.iedrugsporphyria.net
Feces~12% (Total Radioactivity)Metabolites and Unchanged Drug drugbank.comfda.govfda.govwikipedia.orgdrugs.com

Renal Excretion of Unchanged this compound and Metabolites

Following oral administration, a significant portion of this compound and its metabolites are excreted in the urine. Approximately 14% of an oral dose is eliminated as unchanged this compound. fda.govmedsafe.govt.nzfda.gov The most abundant metabolite found in urine is the indole acetic acid derivative, accounting for about 51% of an oral dose. fda.govmedsafe.govt.nzfda.gov This indicates that a substantial amount of the drug is metabolized before being renally cleared.

Other minor metabolites are also excreted renally. These include N-monodesmethyl-rizatriptan, the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite. fda.govnih.gov After an intravenous dose of radiolabeled this compound, approximately 82% of the total radioactivity is recovered in the urine, while a 10 mg oral dose results in about 82% recovery in urine over 120 hours. fda.govnih.gov

Table 1: Urinary Excretion of this compound and its Metabolites After Oral Administration

CompoundPercentage of Oral Dose Excreted in Urine
Unchanged this compound~14%
Indole Acetic Acid Metabolite~51%
Other Minor MetabolitesPresent
Total Radioactivity Recovery (Oral) ~82%

Non-Renal Elimination Routes

The primary route of elimination for this compound is through non-renal pathways, predominantly metabolism. nih.govdovepress.com The main metabolic process is oxidative deamination by monoamine oxidase-A (MAO-A), which converts this compound into its inactive indole acetic acid metabolite. fda.govmedsafe.govt.nz This extensive first-pass metabolism is a key factor in the drug's oral bioavailability of about 45%. fda.gov

In addition to metabolism, a smaller portion of the administered dose is eliminated via the feces. Following a single 10 mg oral dose of radiolabeled this compound, approximately 12% of the total radioactivity was recovered in the feces over 120 hours. fda.govdrugs.com

Mechanisms of Renal Tubular Secretion

The renal clearance of this compound is higher than the normal glomerular filtration rate, which is approximately 130 ml/min. nih.govdovepress.com Studies have shown the renal clearance of this compound to be around 349 ml/min after intravenous administration and a similar value of 396 ml/min after oral administration. nih.govdovepress.com This suggests that in addition to glomerular filtration, this compound undergoes active tubular secretion in the kidneys. nih.govdovepress.com This active secretion process contributes to the efficient renal elimination of the unchanged drug.

Population Pharmacokinetic Analysis

Influence of Gender on Pharmacokinetic Parameters

Gender has been observed to have a modest influence on the pharmacokinetics of this compound. In general, females tend to have slightly higher plasma concentrations of the drug compared to males. nih.gov The mean area under the curve (AUC) and maximum plasma concentration (Cmax) of this compound following a 10 mg oral dose were found to be approximately 30% and 11% higher in females, respectively. fda.govhres.ca This difference is attributed to a lower apparent plasma clearance in females. nih.gov Despite these pharmacokinetic differences, they are not considered to be clinically significant, and no gender-based dose adjustments are recommended. medsafe.govt.nznih.gov

Table 2: Influence of Gender on this compound Pharmacokinetics (10 mg Oral Dose)

Pharmacokinetic ParameterDifference in Females Compared to Males
Mean AUC ~30% higher
Mean Cmax ~11% higher

Pharmacokinetics in Pediatric and Adolescent Populations (Weight-Based Dosing Considerations)

The pharmacokinetics of this compound have been studied in pediatric and adolescent populations to establish appropriate dosing. In adolescents (12-17 years), the mean AUC and Cmax were found to be about 12% and 19% higher, respectively, compared to adults, though these differences are not considered clinically significant. hres.ca

Pharmacokinetic studies in pediatric migraineurs aged 6 to 17 years have led to the development of a weight-based dosing regimen. nih.govnih.gov For patients weighing less than 40 kg (88 lbs), a 5 mg dose is recommended, while for those weighing 40 kg or more, a 10 mg dose is recommended. nih.govnih.govwikidoc.org This weight-based approach aims to achieve drug exposures in children and adolescents that are similar to those observed in adults receiving a 10 mg dose. nih.gov The mean exposure following a single 5 mg dose in pediatric patients weighing 20-39 kg was about 15% lower, and the exposure following a 10 mg dose in those weighing ≥40 kg was about 17% higher compared to the exposure in adults after a 10 mg dose. medsafe.govt.nzhpra.ie The clinical relevance of these minor differences is considered unclear. medsafe.govt.nzhpra.ie

Table 3: Recommended Weight-Based Dosing for Pediatric and Adolescent Patients

Patient WeightRecommended this compound Dose
< 40 kg (88 lbs)5 mg
≥ 40 kg (88 lbs)10 mg

Pharmacokinetics in Elderly Populations

The pharmacokinetic profile of this compound in the elderly (aged 65 years and older) has been shown to be largely similar to that observed in younger adult populations. drugs.comnih.govmedcentral.com Studies conducted in healthy elderly volunteers (ages 65-77) revealed that the plasma concentrations of this compound were comparable to those in younger volunteers (ages 18-45). drugs.comfda.govhpra.ie

A study involving healthy elderly subjects who received a single 10 mg oral dose of this compound found no significant differences in key pharmacokinetic parameters compared to historical data from younger adults. nih.gov The geometric mean ratio of the area under the plasma concentration-time curve (AUC) for elderly to young subjects was 0.96, and the ratio for maximum plasma concentration (Cmax) was 0.89. nih.gov Furthermore, no clinically significant pharmacokinetic differences were observed between elderly males and females. nih.gov

The following table summarizes the key pharmacokinetic parameters of this compound in elderly subjects from a comparative study:

Pharmacokinetic ParameterElderly Subjects (n=16, age ≥65)Younger Adults (n=65, historical data)
AUC (0-infinity) (ng·h/mL) 77.7 (geometric mean)Similar to elderly
Cmax (ng/mL) 21.9 (geometric mean)Similar to elderly
tmax (h) 1.2 (average)Not specified
Half-life (t1/2) (h) 1.8 (average)Not specified
Renal Clearance (Clr) (mL/min) 197 (average)Not specified
Urinary Excretion (% of dose) 9.3 (average)Not specified

Data sourced from a study comparing healthy elderly subjects to historical data from healthy young adults. nih.gov

It is important to note that clinical trials for this compound have included a limited number of individuals aged 65 and over. drugs.commedsafe.govt.nzhres.ca While pharmacokinetic studies have not indicated a need for dose adjustment based on age alone, it is often advised that dose selection for elderly patients be approached with caution, taking into account the higher likelihood of decreased hepatic, renal, or cardiac function, as well as the potential for concurrent diseases or other drug therapies. drugs.commedcentral.com

Preclinical Efficacy and Safety Research

Utilization of Animal Models for Migraine Pathophysiology Research

Animal models are indispensable tools for investigating the underlying mechanisms of migraine and the pharmacological effects of potential treatments like rizatriptan. conductscience.com These models aim to replicate key aspects of the condition, such as the activation of the trigeminovascular system and the subsequent inflammatory and vasodilatory responses. conductscience.commdpi.com

Studies on Inhibition of Neurogenic Dural Vasodilation

Neurogenic dural vasodilation, the widening of blood vessels in the dura mater mediated by nerve impulses, is considered a key event in the generation of migraine pain. nih.govmedex.com.bd this compound has been shown to effectively inhibit this process. nih.govmedex.com.bddrugbank.com

In anesthetized rats, this compound demonstrated a dose-dependent inhibition of dural vasodilation induced by electrical stimulation. sci-hub.ruptgcn.com Further studies in anesthetized guinea pigs also revealed that this compound blocks neurogenic dural vasodilation. bps.ac.ukscispace.com This effect is believed to be mediated by the activation of presynaptic 5-HT1D receptors on trigeminal sensory nerves, which in turn inhibits the release of the potent vasodilator, calcitonin gene-related peptide (CGRP). ptgcn.combps.ac.uk Notably, this compound did not reverse dural dilation caused by the direct application of CGRP, supporting its presynaptic site of action. bps.ac.uk The inhibition of neurogenic dural vasodilation by this compound is a shared characteristic among the triptan class of drugs. sci-hub.ru

Table 1: Effect of this compound on Neurogenic Dural Vasodilation in Animal Models

Animal ModelMethod of InductionEffect of this compoundPutative MechanismReference
Anesthetized RatElectrical stimulation of dura materDose-dependent inhibitionInhibition of CGRP release via 5-HT1D receptors sci-hub.ruptgcn.com
Anesthetized Guinea PigElectrical stimulation of dura materBlockade of vasodilationPresynaptic 5-HT1D receptor activation on trigeminal nerves bps.ac.ukscispace.com

Research on Reduction of Plasma Protein Extravasation

Plasma protein extravasation, the leakage of plasma proteins from blood vessels into the surrounding tissue, is another critical component of neurogenic inflammation in migraine. karger.com this compound has demonstrated significant inhibitory effects on this process. nih.govmedex.com.bddrugbank.com

In studies involving electrical stimulation of the trigeminal ganglion in anesthetized rats, this compound was found to significantly inhibit dural plasma protein extravasation. ptgcn.comkarger.com This action is also attributed to its agonist activity at 5-HT1B/1D receptors, leading to a reduction in the release of inflammatory neuropeptides. sci-hub.rukarger.com

Table 2: Effect of this compound on Plasma Protein Extravasation

Animal ModelMethod of InductionEffect of this compoundReference
Anesthetized RatElectrical stimulation of the trigeminal ganglionSignificant inhibition ptgcn.comkarger.com

Investigations into Trigeminal Nerve Stimulation Models

Direct stimulation of the trigeminal nerve or its ganglia provides a robust model for studying the central and peripheral pathways of migraine pain. conductscience.commdpi.com These models have been instrumental in demonstrating the central antinociceptive effects of this compound. nih.gov

In anesthetized rats, electrical stimulation of the dura mater evokes action potentials in the trigeminal nucleus caudalis, a key relay center for headache pain in the brainstem. nih.gov Systemic administration of this compound was shown to dose-dependently inhibit these nociceptive dural responses by up to 63%. nih.gov This finding suggests that in addition to its peripheral effects on blood vessels, this compound also has a central pain-relieving action within the central nervous system. sci-hub.runih.gov

Cardiovascular Safety Assessments in Preclinical Modalities

A crucial aspect of the preclinical evaluation of any triptan is the assessment of its potential cardiovascular effects, given their vasoconstrictive properties.

In Vitro Vasoconstriction Studies on Isolated Human Arteries

To understand the direct effect of this compound on blood vessels, in vitro studies on isolated human arteries have been conducted. These studies have consistently shown that this compound is a potent constrictor of cranial arteries, which are believed to dilate during a migraine attack. nih.gov

In isolated human middle meningeal arteries, this compound produced vasoconstriction with an EC50 (the concentration required to produce 50% of the maximum effect) of 90 nM. nih.govcaymanchem.com This concentration is comparable to the plasma levels achieved with therapeutic doses. nih.gov The vasoconstrictor action of this compound in these cranial vessels is primarily mediated by 5-HT1B receptors. nih.govsci-hub.ru

Importantly, while this compound effectively constricts cranial arteries, it exhibits significantly less potency and efficacy on human coronary arteries. sandoz.comhres.caahajournals.org In vitro studies have shown that this compound acts as a partial agonist on human coronary arteries, meaning it produces a much weaker contractile response compared to a full agonist like serotonin (B10506). karger.comsandoz.com One study reported an EC50 of 1.0 micromolar for this compound in human isolated coronary arteries, with a maximum response that was 5.6-fold lower than its effect on cerebral arteries. hres.ca

Table 3: In Vitro Vasoconstrictor Effects of this compound on Human Arteries

Artery TypeEC50Maximum Response (Compared to Cerebral Arteries)Primary Receptor InvolvedReference
Middle Meningeal Artery90 nM-5-HT1B nih.govsci-hub.rucaymanchem.com
Coronary Artery1.0 µM5.6-fold lower- hres.ca

In Vivo Cardiovascular Hemodynamic Effects in Animal Species (e.g., blood pressure, heart rate)

In vivo studies in various animal species have been conducted to assess the systemic cardiovascular effects of this compound.

In conscious dogs, this compound was largely devoid of cardiovascular effects at therapeutic-equivalent doses. However, at higher doses, it produced increases in blood pressure and heart rate. In anesthetized dogs, this compound caused a modest 12% increase in mean arterial blood pressure and a 16% decrease in heart rate. In ferrets, this compound caused vasoconstriction in the carotid artery. Studies in conscious dogs comparing frovatriptan (B193164) and sumatriptan (B127528) showed that both drugs caused transient increases in heart rate and mean arterial pressure. nih.gov While specific comparative data for this compound was not the focus of this particular study, it highlights the class effects of triptans on cardiovascular hemodynamics. nih.gov In healthy human subjects receiving maximal doses of this compound, only slight increases in blood pressure (approximately 2-3 mmHg) were observed. drugs.com

Table 4: In Vivo Cardiovascular Hemodynamic Effects of this compound in Animals

Animal SpeciesConditionDoseEffects on Blood PressureEffects on Heart RateReference
Conscious Dog-1.0 mg/kg P.O.No significant effectNo significant effect
Conscious Dog-5 mg/kg P.O.Increase (~40 mmHg)Increase (~80 beats/min)
Anesthetized Dog--12% increase (mean arterial)16% decrease
Ferret-20 μg/kg I.V. (ED50)Carotid vasoconstriction-

Evaluation of Central Nervous System Effects Beyond Migraine

Research on Regional Cerebral Blood Flow

Preclinical and clinical research has investigated the effects of this compound on cerebral blood flow to understand its vascular activity within the central nervous system. In animal models, this compound has been shown to induce vasoconstriction of blood vessels, leading to a reduction in cerebral blood flow. One study in rabbits demonstrated that this compound administration resulted in vasoconstriction and a noticeable decrease in cerebral blood flow, which is consistent with its proposed mechanism for migraine relief. researchgate.net This vasoconstrictor action is primarily mediated through the 5-HT1B receptors. nih.gov

However, studies in healthy human subjects have shown a more nuanced effect. A high oral dose of 40 mg of this compound was found to not significantly alter regional cerebral blood flow or the blood velocity in the middle cerebral artery. medsafe.govt.nzresearchgate.netnps.org.au Another study in healthy volunteers reported that this compound did cause a significant reduction in cerebral blood flow and the arterial-to-capillary blood volume, which aligns with its vasoconstrictor properties in large cerebral arteries. nih.gov Notably, this study also observed a recovery pattern that suggested no alteration of the autoregulatory response in smaller arteries. nih.gov

Furthermore, research on patients during a migraine attack has provided additional insights. A study involving patients with migraine without aura found that this compound did not cause significant changes in the mean flow velocity of the middle cerebral arteries when compared to pre-treatment values or the pain-free state. drugbank.com These findings suggest that the therapeutic action of this compound in migraine is not primarily associated with major changes in intracranial cerebral hemodynamics, which may support its cerebrovascular safety profile. drugbank.com

Study PopulationThis compound AdministrationKey Findings on Cerebral Blood FlowReference
RabbitsPreclinical modelCaused vasoconstriction and reduced cerebral blood flow. researchgate.net
Healthy Male Subjects40 mg oral doseDid not alter regional cerebral blood flow or middle cerebral artery blood velocity. medsafe.govt.nzresearchgate.netnps.org.au
Healthy VolunteersNot specifiedSignificantly reduced cerebral blood flow and arterial-to-capillary blood volume in large cerebral arteries with no alteration of small artery autoregulation. nih.gov
Migraine Patients (without aura)10 mg oral dose during attackNo significant changes in middle cerebral artery mean flow velocity compared to pre-treatment or pain-free periods. drugbank.com

Investigation of Sedative Effects

The investigation into the sedative effects of this compound in a preclinical context is not as extensively documented as its vascular effects. Somnolence is a recognized side effect in clinical use, suggesting a potential central nervous system depressant action. nih.gov In clinical trials, dizziness and somnolence were among the most frequently reported adverse events associated with this compound use. medsafe.govt.nz

Direct preclinical studies designed to specifically quantify sedative effects, such as through locomotor activity or sleep-wake cycle analysis in animal models, are not widely available in the reviewed literature. However, some preclinical research provides indirect observations. For instance, in a study establishing a medication overuse headache model in mice, "freezing time" was a behavioral parameter that was monitored. nih.gov While not a direct measure of sedation, an increase in freezing behavior could be interpreted as a reduction in normal activity.

Another study in children and adolescents noted that sleeping during a migraine attack is common, and the study design accounted for sleep as a post-dose outcome. helsinki.fi While this is a clinical observation, it underscores the association between migraine, its treatment, and sleep or drowsiness. The product information for this compound also acknowledges that migraine itself or the treatment can cause somnolence in some patients. nih.gov

Study ContextPopulationObservations Related to Sedative EffectsReference
Clinical TrialsAdult PatientsSomnolence and dizziness were the most common medicine-related adverse effects. medsafe.govt.nz
Product InformationPatientsAcknowledges that migraine or treatment with this compound may cause somnolence. nih.gov
Medication Overuse Headache ModelMice"Freezing time" was a collected behavioral parameter, suggesting a potential for altered activity levels. nih.gov
Clinical Study in Children/AdolescentsChildren and AdolescentsSleeping during a migraine attack is a common occurrence and was a measured outcome. helsinki.fi

Clinical Research on Rizatriptan Efficacy

Methodological Approaches in Clinical Trials

The evaluation of rizatriptan's efficacy has relied on several well-defined study designs and measurement techniques.

Randomized, double-blind, placebo-controlled (RDBPC) trials represent the gold standard for evaluating the efficacy of new treatments, including this compound. In these studies, participants are randomly assigned to receive either this compound, a placebo, or sometimes an active comparator, ensuring that treatment groups are comparable at baseline dovepress.comnih.govbmj.comnih.gov. The double-blind nature ensures that neither the patients nor the researchers involved in the study know which treatment is being administered, thereby minimizing bias in outcome assessment dovepress.comnih.govbmj.comnih.govsymbravohcp.comneurology.orgmedcentral.comtandfonline.comresearchgate.netsbcefaleia.com.brkarger.com.

For this compound, multiple RDBPC trials have been conducted to demonstrate its efficacy and tolerability in the acute treatment of migraine dovepress.commedcentral.com. These trials typically enroll adult patients diagnosed with migraine according to the International Headache Society (IHS) criteria, often requiring patients to treat a single migraine attack of moderate to severe intensity nih.govnih.govmedcentral.com. Some studies have also investigated this compound's efficacy when administered early in a migraine attack while pain is still mild researchgate.net. Meta-analyses of these trials have consistently shown this compound to be significantly more effective than placebo across various efficacy measures dovepress.comnih.govtandfonline.com.

Crossover study designs are frequently employed in migraine research, particularly when comparing different acute treatments or assessing within-patient consistency of response across multiple attacks dovepress.comnih.govcochranelibrary.comdovepress.comnih.gov. In a crossover design, each participant receives all treatments under investigation in a sequential manner, with washout periods between treatments to prevent carryover effects nih.govnih.govkarger.com. This design allows for within-patient comparisons, where each patient serves as their own control, which can increase statistical power and reduce variability .

This compound trials have utilized crossover designs to compare its efficacy against other triptans, such as sumatriptan (B127528) and frovatriptan (B193164), or traditional migraine therapies like ergotamine/caffeine (B1668208) dovepress.comdovepress.comnih.govkarger.com. For instance, a double-blind, crossover outpatient study compared this compound 10 mg to ergotamine/caffeine in patients treating four separate migraine attacks, assessing outcomes like headache relief and productivity loss nih.govkarger.com. Another study used a crossover design to compare patient preference for this compound versus other triptans dovepress.comdovepress.com.

Open-label extension studies typically follow initial RDBPC trials, allowing participants to continue receiving the active study medication for an extended period, often up to several months or a year dovepress.comsymbravohcp.comnih.govnih.govfda.gov. The primary purpose of these studies is to gather long-term efficacy and safety data, as well as to assess patient satisfaction and preference in a more real-world setting dovepress.comdovepress.comresearchgate.net. While not blinded, they provide valuable insights into the sustained effectiveness of the treatment over multiple migraine attacks nih.gov.

For this compound, open-label extension studies have provided evidence of its sustained efficacy over time. For example, studies of up to one year's duration have suggested that this compound remains effective throughout subsequent migraine attacks medcentral.comnih.gov. These studies have also explored patient preference and satisfaction with this compound compared to other treatments or usual care dovepress.comdovepress.comresearchgate.net.

Clinical trials for this compound employ a range of primary and secondary efficacy endpoints to comprehensively assess treatment success nih.govicer.orgihs-headache.org. These endpoints are crucial for quantifying the drug's impact on migraine symptoms and patient function.

Primary Endpoints often include:

Pain-free status at 2 hours: Defined as a reduction in headache pain severity from moderate or severe at baseline to no headache pain at 2 hours post-dose, without the use of rescue medication nih.govbmj.comnih.govsymbravohcp.comresearchgate.neticer.orgihs-headache.org.

Headache relief at 2 hours: Defined as a reduction in migraine pain intensity from moderate or severe to mild or none at 2 hours post-dose, without the use of rescue medication nih.govnih.govsymbravohcp.comkarger.comkarger.comicer.orgihs-headache.orgnih.gov.

Secondary Endpoints typically include:

Sustained pain-free status: Pain-free at 2 hours, with no use of rescue medication or recurrence of moderate to severe headache within 24 hours nih.govbmj.comnih.govresearchgate.net.

Sustained pain relief: Headache relief at 2 hours, sustained for 24 hours, with no use of rescue medication or a second dose of study medication nih.govnih.gov.

Freedom from most bothersome symptom (MBS) at 2 hours: Refers to the complete absence of a pre-identified most bothersome associated symptom (e.g., nausea, photophobia, or phonophobia) at 2 hours post-dose symbravohcp.comicer.org.

Relief of associated symptoms: Assessment of the resolution of nausea, photophobia (sensitivity to light), and phonophobia (sensitivity to sound) at specific time points (e.g., 2 hours) nih.govmedcentral.comkarger.comkarger.comicer.orgihs-headache.orgnih.gov.

Functional improvement/disability: Measured by the patient's ability to resume normal activities or a reduction in functional disability at 2 hours post-dose nih.govmedcentral.comkarger.comkarger.comicer.orgnih.gov.

Use of rescue medication: The proportion of patients requiring additional medication after the initial dose nih.govsymbravohcp.comicer.org.

Headache recurrence: The return of moderate or severe headache after an initial response (pain-free or pain relief) within a specified timeframe, typically 24 or 48 hours nih.govnih.govsbcefaleia.com.brnih.govihs-headache.org.

Headache intensity is commonly measured on a four-point scale (0 = no headache, 1 = mild, 2 = moderate, 3 = severe) at baseline and at predefined intervals post-dosing sbcefaleia.com.brihs-headache.orgnih.gov.

Within-patient consistency of response refers to the ability of a treatment to consistently provide effective relief across multiple migraine attacks in the same individual dovepress.comtandfonline.comnih.govnih.govunipd.it. This is a critical measure as migraine is a recurrent disorder, and patients benefit from a treatment that works reliably for each attack.

Studies assessing this compound's within-patient consistency typically involve patients treating several migraine attacks over a defined period dovepress.comnih.gov. A post-hoc analysis of a randomized, double-blind, placebo-controlled trial found that among evaluable patients who treated three migraine attacks with this compound 10 mg, 86% achieved pain relief (reduction of pain to mild or none) in at least two of those three attacks nih.gov. For those treating all four attacks with this compound, 73% had pain relief in at least three of four attacks dovepress.com. This consistency extended to other measures, with 48% of patients being pain-free, 84% having no nausea, 65% having no photophobia, 72% having no phonophobia, and 55% having no functional disability at 2 hours after dosing in at least two of three attacks nih.gov. This compound has been noted for its more consistent efficacy across multiple attacks compared to some other triptans tandfonline.comnih.gov.

Measurement and Analysis of Primary and Secondary Efficacy Endpoints (e.g., headache relief, pain-free status, functional improvement, associated symptoms)

Efficacy Outcomes in Adult Patient Populations

This compound has demonstrated significant efficacy in the acute treatment of migraine in adult patient populations across numerous clinical trials. Pooled data from multiple randomized, placebo-controlled, double-blind Phase III clinical trials have provided comprehensive insights into its effectiveness nih.govtandfonline.com.

Key Efficacy Outcomes at 2 Hours Post-Dose

A meta-analysis of seven Phase III clinical trials involving a large number of patients (this compound 10 mg: n=2068; placebo: n=1260) showed that this compound 10 mg was significantly more effective than placebo for various endpoints at 2 hours post-dose nih.gov.

Efficacy Endpoint (2 Hours)This compound 10 mg (%)Placebo (%)
Pain Relief7138
Pain-Free44.8 - 4920.7 - 24.3
No Nausea82.756.2
No Photophobia71.4N/A
No Phonophobia71.4N/A
Normal Function39.322.6
Freedom from all associated symptoms41.117.3

Note: Percentages for Pain-Free and associated symptoms may vary slightly across individual studies or meta-analyses, reflecting different patient populations or specific study designs nih.govkarger.comkarger.com. "N/A" indicates data not explicitly provided in the cited snippet for placebo for that specific associated symptom.

In studies where this compound 10 mg was compared to placebo for the treatment of migraine of mild intensity (treated within 1 hour of onset), pain freedom at 2 hours was reported by 57.3% to 58.9% of patients on this compound, compared to 31.1% on placebo (P < 0.001) researchgate.net.

Sustained Efficacy Outcomes

This compound also demonstrates sustained efficacy over longer periods. For instance, sustained pain relief at 24 hours was achieved by 37% to 38% of patients treated with this compound 10 mg, compared to 18% to 32% for placebo or this compound 5 mg, respectively nih.govnih.gov. Sustained pain freedom at 24 hours was reported by 42.6% to 48.0% of patients on this compound 10 mg when treating mild pain early, versus 23.2% to 24.6% on placebo researchgate.net.

Comparative Efficacy

In head-to-head comparisons, this compound has shown favorable efficacy profiles against other acute migraine treatments. For pain freedom at 2 hours, a network meta-analysis indicated that this compound was among the most effective triptans, following eletriptan (B1671169), and superior to sumatriptan and zolmitriptan (B1197) in some comparisons bmj.comemjreviews.com. For example, in a crossover study, 49% of patients were pain-free 2 hours after this compound 10 mg, compared to 24.3% with ergotamine/caffeine karger.com. This compound also provided earlier headache relief than naratriptan (B1676958), acting as early as 30 minutes, and more patients were pain-free at 2 hours (44.8% vs. 20.7%) karger.com.

Impact on Functional Disability

Beyond pain relief, this compound has been shown to improve functional ability. In a crossover study, patients receiving this compound compared with placebo reported fewer hours of paid work missed due to absenteeism (0.7 fewer hours) and less productive time lost on the job (0.4 fewer hours) per migraine attack nih.gov.

Rates of Headache Relief and Pain-Free Response

This compound has demonstrated significant efficacy in achieving headache relief and pain-free status in migraine patients. A meta-analysis of seven randomized, placebo-controlled, double-blind phase III clinical trials showed that this compound 10 mg was significantly more effective than placebo for pain relief at 2 hours (71% vs. 38%, P < 0.001). nih.gov For complete pain elimination, this compound 10 mg also showed superiority over placebo. nih.gov

In a study comparing this compound to ergotamine/caffeine, 75.9% of patients on this compound achieved headache relief at 2 hours, compared to 47.3% for ergotamine/caffeine (p ≤ 0.001). karger.com Furthermore, 49% of patients treated with this compound were pain-free at 2 hours, versus 24.3% with ergotamine/caffeine (p ≤ 0.001). karger.com this compound demonstrated superiority within 30 minutes for headache relief and within 1 hour for pain-free status. karger.com

In a study involving patients taking topiramate (B1683207) for migraine prophylaxis, this compound showed significantly greater 2-hour pain relief (55.0% vs 17.4% for placebo, P < 0.001) and 2-hour pain freedom (36.0% vs 6.5% for placebo, P < 0.001). nih.gov Even in patients who were non-responders to sumatriptan, this compound 10 mg orally disintegrating tablet (ODT) was superior to placebo, providing 51% pain relief at 2 hours compared to 20% for placebo (p < 0.001), and 22% pain freedom compared to 12% for placebo (p = 0.013). nih.gov

Table 1: Headache Relief and Pain-Free Rates at 2 Hours (this compound vs. Placebo)

Outcome (at 2 hours)This compound 10 mg (%)Placebo (%)P-valueSource
Pain Relief7138< 0.001 nih.gov
Pain-Free4924.3< 0.001 karger.com
Pain Relief (in sumatriptan non-responders)5120< 0.001 nih.gov
Pain Freedom (in sumatriptan non-responders)22120.013 nih.gov

Analysis of Sustained Pain Relief and Headache Recurrence Rates

Sustained pain relief is a crucial measure of migraine treatment efficacy. In a meta-analysis, 37% of patients on this compound 10 mg had sustained pain relief over 24 hours, compared to 18% for placebo (P < 0.001). nih.gov Similarly, 38% of patients on this compound 10 mg achieved sustained pain relief over 24 hours compared to 32% for this compound 5 mg (P = 0.001). nih.gov In a study of patients taking topiramate, this compound led to sustained pain relief from 2-24 hours in 32.6% of patients, versus 11.1% for placebo (P < 0.001). nih.gov

Headache recurrence rates for this compound 5 mg and 10 mg are reported to be 44% and 47%, respectively. reliasmedia.com In a comparative trial, the recurrence of headache was found to be 41% for both this compound 10 mg and sumatriptan 100 mg. reliasmedia.com Another study reported recurrence rates of 31.4% with this compound compared to 15.3% with ergotamine/caffeine. karger.comnih.gov A review of triptan efficacy data indicated that mean headache recurrence rates ranged from 17% for frovatriptan to 40% for this compound. nih.gov

Table 2: Sustained Pain Relief and Headache Recurrence Rates

OutcomeThis compound 10 mg (%)Placebo (%)Other Comparators (%)Source
Sustained Pain Relief (24h)3718 nih.gov
Sustained Pain Relief (2-24h, with topiramate)32.611.1 nih.gov
Headache Recurrence30-47-Sumatriptan 100 mg: 41 reliasmedia.com reliasmedia.comaafp.orgscielo.br
Headache Recurrence (vs. Ergotamine/Caffeine)31.4-Ergotamine/Caffeine: 15.3 karger.comnih.gov

Improvement in Associated Migraine Symptoms (e.g., nausea, photophobia, phonophobia)

This compound has been shown to effectively alleviate associated migraine symptoms. A meta-analysis demonstrated that this compound 10 mg was significantly more effective than placebo at 2 hours for the elimination of nausea, photophobia, and phonophobia (p < 0.001 for all comparisons). nih.gov

In a crossover study, this compound was superior to ergotamine/caffeine in the proportions of patients with no nausea, vomiting, phonophobia, or photophobia at 2 hours after drug intake (p ≤ 0.001). karger.comnih.gov Specifically, at 2 hours, 82.7% of patients after this compound had no nausea, compared to 56.2% after ergotamine/caffeine (p ≤ 0.001). karger.com The proportions of patients with no photophobia or phonophobia were also superior after this compound treatment from 1 hour onwards. karger.com

Normalization of Functional Ability During Migraine Attacks

This compound contributes to the normalization of functional ability during migraine attacks. A meta-analysis of randomized controlled trials found that this compound 10 mg was significantly more effective than placebo at 2 hours for improving functional disability (p < 0.001). nih.gov

In a study comparing this compound to ergotamine/caffeine, this compound was superior in the proportion of patients who achieved normal function 2 hours after drug intake (p ≤ 0.001). karger.comnih.gov Furthermore, in a study of patients with functional disability at the start of a migraine attack, more patients reported a return to normal function 2 hours after treatment with this compound 10 mg (48%) compared to their usual non-triptan therapy (19%, p < 0.001). nih.gov

Patient Satisfaction and Preference Studies

Patient satisfaction and preference studies indicate a favorable perception of this compound. This compound is associated with a higher degree of patient satisfaction than other migraine-specific agents, with rapid pain relief, ease of use (wafer formulation), and tolerability being important reasons for patient preference. nih.gov

In a crossover study, 69.8% of patients reported being (completely, very, or somewhat) satisfied 2 hours after treatment with this compound, compared to 38.6% after ergotamine/caffeine (p ≤ 0.001). karger.comnih.gov More than twice as many patients preferred this compound to ergotamine/caffeine (69.9% vs. 30.1%, p ≤ 0.001), with faster headache relief being the most cited reason for preference (67.3% for this compound vs. 54.2% for ergotamine/caffeine). karger.com

Similarly, in a study comparing this compound 10-mg wafers to sumatriptan 50-mg tablets, almost twice as many patients preferred this compound (64.3% vs. 35.7%, p ≤ 0.001). karger.com Faster relief of headache pain was the most important reason for this preference, cited by 46.9% of patients preferring this compound. karger.com At 2 hours, 73.3% of patients were satisfied with this compound, while 59.0% were satisfied with sumatriptan (p ≤ 0.001). karger.com

Comparative Efficacy Research with Other Triptans

Direct Comparisons with Sumatriptan (e.g., efficacy rates, onset of action)

This compound has been directly compared with sumatriptan in multiple clinical trials, often demonstrating superior or comparable efficacy with a faster onset of action.

Onset of Action: this compound tablets generally work within 30 minutes, while sumatriptan tablets typically take 30 to 60 minutes to take effect. cloudpharmacy.co.uk this compound has a faster time to maximum plasma concentration (1 hour) and greater bioavailability (45%) compared to sumatriptan (2-2.5 hours and 15%, respectively), which contributes to its faster onset of action. nih.govclickpharmacy.co.uk this compound 10 mg has shown a more rapid onset of action than sumatriptan 50 mg (p<0.05) and 100 mg (p=0.075). researchgate.net

Efficacy Rates (Headache Relief and Pain-Free Response): In a dose-ranging study, the proportion of patients with headache relief at 2 hours was 52% for 10-mg this compound, 56% for 20-mg, and 67% for 40-mg, compared to 46% for sumatriptan 100 mg. nih.gov this compound 40 mg was superior to sumatriptan 100 mg (P = 0.01). nih.gov For pain-free status at 2 hours, 26% of patients on this compound 10 mg, 35% on 20 mg, and 47% on 40 mg achieved this, compared to 22% for sumatriptan 100 mg. nih.gov

A retrospective analysis comparing this compound 10 mg with various sumatriptan doses found that more patients taking this compound 10 mg were pain-free at 2 hours:

40% vs 33% for sumatriptan 100 mg (p = 0.019) researchgate.net

40% vs 35% for sumatriptan 50 mg (p = 0.009) researchgate.net

38% vs 27% for sumatriptan 25 mg (p < 0.001) researchgate.net

This compound 10 mg also resulted in more patients being pain-free at 2 hours than sumatriptan 100 mg (p < 0.05). researchgate.net Some data suggest that this compound 5 mg and 10 mg conventional tablets may have a faster onset of action than sumatriptan 25 mg and 50 mg, with patients 16% and 14% more likely to gain pain relief within two hours, respectively. reliasmedia.com

Table 3: Comparative Efficacy of this compound 10 mg vs. Sumatriptan at 2 Hours

Outcome (at 2 hours)This compound 10 mg (%)Sumatriptan 100 mg (%)Sumatriptan 50 mg (%)Sumatriptan 25 mg (%)P-valueSource
Pain Relief67 (40mg)46< 0.001 (40mg vs Suma) nih.gov
Pain-Free40333527< 0.05 researchgate.net
Symptom-Free31222824< 0.05 researchgate.net
Normal Functional Ability39324236< 0.05 nih.gov

This compound 5 mg and 10 mg provided faster relief of headache pain and greater relief of migraine symptoms than the 25-mg and 50-mg doses of sumatriptan, respectively. nih.gov The response to this compound was also better than sumatriptan on measures including functional disability and satisfaction with medication. nih.gov

Comparisons with Zolmitriptan

Clinical trials comparing this compound 10 mg with zolmitriptan 2.5 mg have demonstrated that this compound generally shows superior efficacy across several key outcome measures. In a randomized, double-blind, placebo-controlled study involving 766 patients, a higher proportion of patients on this compound were pain-free at 2 hours post-dose compared to those on zolmitriptan (43.2% vs. 35.6%, P=0.041). nih.govnih.govfishersci.ca While headache relief at 2 hours was similar between the two (70.5% for this compound vs. 66.8% for zolmitriptan), this compound tended to provide freedom from pain sooner, acting within 60 minutes. nih.govnih.govfishersci.ca

Furthermore, this compound demonstrated better efficacy in relieving associated migraine symptoms and restoring normal function. At 2 hours, fewer patients on this compound experienced photophobia (35.6% vs. 43.5%, P=0.029) and nausea (25.2% vs. 32.5%, P=0.046) compared to zolmitriptan. nih.govnih.govfishersci.ca A greater percentage of patients treated with this compound also reported normal function at 2 hours (45.4% vs. 37.0%, P=0.025). nih.govnih.govfishersci.canih.gov A retrospective analysis of clinical trial data also indicated that more patients taking this compound 10 mg achieved a 24-hour sustained pain-free response (32% vs. 24%, p = 0.013) and were symptom-free at 2 hours (31% vs. 24%, p = 0.042) compared to zolmitriptan 2.5 mg. uni.lufishersci.canih.gov

Efficacy Measure (2 Hours Post-Dose)This compound 10 mg (%)Zolmitriptan 2.5 mg (%)P-valueSource
Pain-Free43.235.60.041 nih.govnih.govfishersci.ca
Headache Relief70.566.8Similar nih.govnih.govfishersci.ca
Photophobia (absence)64.456.50.029 nih.govnih.govfishersci.ca
Nausea (absence)74.867.50.046 nih.govnih.govfishersci.ca
Normal Function45.437.00.025 nih.govnih.govfishersci.canih.gov
Symptom-Free31240.042 uni.lufishersci.canih.gov
24-hour Sustained Pain-Free32240.013 uni.lufishersci.canih.gov

Comparisons with Naratriptan

Studies have consistently shown this compound 10 mg to be more effective than naratriptan 2.5 mg in the acute treatment of migraine. A randomized, double-masked, placebo-controlled study involving 522 patients found that this compound provided earlier headache relief than naratriptan (hazard ratio 1.62, p < 0.001), with effects observed as early as 30 minutes. wikipedia.orgnih.gov

Significantly more patients achieved a pain-free state at 2 hours with this compound compared to naratriptan (44.8% vs. 20.7%, p < 0.001). uni.lufishersci.cawikipedia.orgnih.gov this compound also offered earlier relief of associated migraine symptoms within 2 hours and enabled more patients to return to normal function at 2 hours (39.3% vs. 22.6%, p < 0.001). nih.govwikipedia.orgnih.gov A retrospective analysis further supported these findings, demonstrating that this compound 10 mg was more effective than naratriptan 2.5 mg across stringent outcome measures, including 24-hour sustained pain-free response (29% vs. 17%, p = 0.004) and symptom-free response at 2 hours (30% vs. 11%, p < 0.001). uni.lufishersci.canih.gov

Efficacy Measure (2 Hours Post-Dose)This compound 10 mg (%)Naratriptan 2.5 mg (%)P-valueSource
Pain-Free44.820.7< 0.001 uni.lufishersci.cawikipedia.orgnih.gov
Headache Relief68.748.4< 0.001 wikipedia.orgnih.gov
Normal Function39.322.6< 0.001 nih.govwikipedia.orgnih.gov
Symptom-Free3011< 0.001 uni.lufishersci.canih.gov
24-hour Sustained Pain-Free29170.004 uni.lufishersci.canih.gov

Comparisons with Ergotamine/Caffeine

This compound has demonstrated superior efficacy compared to the combination of ergotamine and caffeine in the acute treatment of migraine. In a study, the improvement in quality of life at 24 hours was superior for this compound compared to ergotamine. nih.gov Additionally, this compound showed better headache relief at 1 hour compared to ergotamine. nih.gov

Efficacy MeasureThis compound (%)Ergotamine/Caffeine (%)P-valueSource
Patient Satisfaction (2 hours)69.838.6< 0.001 mims.com

Meta-Analyses and Systematic Reviews of Comparative Triptan Efficacy

Meta-analyses and systematic reviews consistently position this compound as one of the most effective oral triptans for acute migraine treatment. A retrospective analysis of data from five randomized, placebo-controlled, double-masked clinical trials concluded that oral this compound 10 mg was more effective than oral sumatriptan, naratriptan, and zolmitriptan on stringent outcome measures. uni.lufishersci.canih.gov These measures included pain-free response at 2 hours, symptom-free response at 2 hours (absence of pain, nausea, photophobia, phonophobia, vomiting, or functional disability), and 24-hour sustained pain-free response. uni.lufishersci.canih.gov

A systematic review and network meta-analysis comparing oral monotherapies for acute migraine treatment in adults, which included 137 randomized controlled trials, identified this compound as one of the most effective triptans. uni.luwmcloud.org For pain freedom at 2 hours, this compound demonstrated superior efficacy compared to placebo (odds ratio 5.19, 95% CI 4.25 to 6.33), following eletriptan. wmcloud.org In head-to-head comparisons, this compound was highly effective for pain freedom at 2 hours (odds ratios from 1.59 to 2.44 compared to other triptans). wmcloud.org Another network meta-analysis indicated that eletriptan and this compound were superior to sumatriptan, zolmitriptan, almotriptan, ibuprofen, and aspirin (B1665792) with respect to pain relief. nih.gov When analyzing 2-hour nausea absence, this compound showed better efficacy than sumatriptan. nih.gov

Efficacy in Specific Patient Demographics

Pediatric and Adolescent Migraine (Weight-Based Dosing Efficacy)

This compound has been investigated for its efficacy in pediatric and adolescent migraineurs, often utilizing a weight-based dosing strategy. In a double-blind, placebo-controlled, three-way crossover trial involving patients aged 6 to 17 years, this compound was found to be more effective than placebo for headache relief. nih.gov At 2 hours, headache relief was achieved twice as often with this compound (74% for the first dose, 73% for the second dose) compared to placebo (36%, p < 0.001). nih.gov Efficacy was consistent across two treated attacks, and similar findings were observed in children receiving 5 mg (for those weighing 20-39 kg) and 10 mg (for those weighing 40 kg or more). nih.govwikipedia.orgnih.govguidetopharmacology.org

A randomized, double-blind, placebo-controlled trial specifically in 12-17-year-olds demonstrated that a higher proportion of patients on this compound achieved pain freedom at 2 hours compared to placebo (30.6% vs. 22.0%, odds ratio = 1.55 [95% CI: 1.06 to 2.26], p = 0.025). wikipedia.orguni.luwikipedia.org While one study of this compound 5 mg in adolescents (12-17 years) did not show a statistically significant difference in pain-free status at 2 hours compared to placebo (32% vs. 28%, P=0.474), it did significantly improve functional disability and nausea at earlier time points. A meta-analysis combining studies on this compound in pediatric populations (6-17 years) showed that this compound provided relief from headaches after 2 hours (OR: 1.51; 95% CI: 1.22, 1.88). However, it noted inconsistent results across different age groups, with no significant difference compared to placebo in adolescents aged 12-17 years in some analyses.

Efficacy Measure (2 Hours Post-Dose)This compound (%)Placebo (%)P-value / Odds Ratio (95% CI)Age Group (Years)Source
Headache Relief74 (1st attack), 73 (2nd attack)36< 0.0016-17 nih.gov
Pain Freedom30.622.0OR 1.55 (1.06-2.26), p=0.02512-17 wikipedia.orguni.luwikipedia.org
Pain Freedom (5mg dose)3228P=0.47412-17
Headache Relief (Meta-analysis)--OR 1.51 (1.22-1.88)6-17

Efficacy in Menstrually Associated Migraine

This compound has demonstrated efficacy in treating menstrually associated migraine (MAM), including pure menstrual migraine (PMM) and menstrually related migraine (MRM). In studies pooling data from randomized, double-blind trials, this compound 10 mg was superior to placebo for the treatment of PMM, as measured by 2-hour pain relief (73% vs. 50%, P = 0.006). It was also effective for MRM (71% vs. 52%, P < 0.001). Most other efficacy endpoints favored this compound compared with placebo in patients with either PMM or MRM.

Furthermore, this compound was found to be equally effective in treating menstrual and non-menstrual migraine attacks. For example, using a definition of attacks occurring within 3 days before or after the onset of the last menstrual period, 68% of women taking this compound 10 mg for a menstrually associated migraine had pain relief at 2 hours, compared with 69% for non-menstrually associated attacks. Similar results were observed for this compound 5 mg (70% for menstrual vs. 66% for non-menstrual). These studies indicated that this compound provides effective symptom relief regardless of the migraine's association with menstruation.

Efficacy Measure (2 Hours Post-Dose)This compound 10 mg (%)Placebo (%)P-valueMigraine SubtypeSource
Pain Relief73500.006Pure Menstrual Migraine (PMM)
Pain Relief7152< 0.001Menstrually Related Migraine (MRM)
Pain Relief (MAM)6844< 0.05Menstrually Associated Migraine
Pain Relief (Non-MAM)69--Non-Menstrually Associated Migraine

Response in Patients with Prior Non-Triptan Treatment Failures

This compound has demonstrated efficacy in patients who have previously experienced inadequate responses to non-triptan migraine treatments. Clinical studies have investigated the effectiveness of this compound in this specific patient population, highlighting its role as a viable option when conventional therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, or ergot derivatives, have proven insufficient nih.govresearchgate.netdovepress.com.

One open-label, multi-center, prospective cohort study assessed the effectiveness of this compound benzoate (B1203000) 10 mg in patients who had not responded to non-triptan treatment. A total of 369 patients were enrolled, with 291 and 215 reporting on one and two attacks, respectively. The study found that for the first and second attacks, 47.2% and 53.9% of patients, respectively, reported complete resolution of pain within two hours of onset. Furthermore, 73.6% and 77.0% reported a reduction in pain severity within two hours. The mean pain severity score significantly decreased from 2.56 (moderate-severe) at onset to 0.84 (mild-none) at 120 minutes across 488 migraine episodes (P < 0.001). researchgate.net

Another study compared this compound 10 mg wafer to patients' usual non-triptan therapy (including NSAIDs, simple analgesics, or ergot derivatives). In this study, 78.8% of patients preferred this compound, with faster relief of headache being the most important reason for preference (P < 0.001). Among patients with functional disability at the start of a migraine attack, a greater proportion reported a return to normal function two hours after treatment with this compound 10 mg wafer compared to their preceding attack treated with usual non-triptan therapy (48% vs. 19%, respectively; p < 0.001). nih.govdovepress.com

The efficacy of this compound in patients with prior non-triptan treatment failures is further supported by findings that show improved treatment outcomes compared to prior migraine treatment experiences (which primarily included triptans, opiates, barbiturates, or NSAIDs). Patients using this compound reported better outcomes in terms of speed of pain relief (18% and 23% for tablet and wafer, respectively, reported onset within 30 minutes vs. 16% for comparator). Two-hour efficacy endpoints also showed superior results for this compound, including headache response (66% and 67% vs. 37%), pain-free status (31% for both this compound formulations vs. 12%), freedom from migraine-associated symptoms (52% and 54% vs. 35%), and ability to resume normal activities (50% and 51% vs. 31%). nih.gov

Table 1: Efficacy of this compound in Patients with Prior Non-Triptan Treatment Failures

Efficacy Endpoint (2 hours post-dose)This compound 10 mg (First Attack) researchgate.netThis compound 10 mg (Second Attack) researchgate.netPrior Non-Triptan Therapy nih.gov
Complete Pain Resolution47.2%53.9%Not specified
Pain Severity Reduction73.6%77.0%Not specified
Headache ResponseNot specifiedNot specified37%
Pain-Free StatusNot specifiedNot specified12%
Freedom from Migraine-Associated SymptomsNot specifiedNot specified35%
Ability to Resume Normal ActivitiesNot specifiedNot specified31%
Return to Normal FunctionNot specifiedNot specified19% (for preceding attack) nih.gov

Table 2: Mean Pain Severity Score Reduction with this compound (488 Migraine Episodes) researchgate.net

Time Point (minutes)Mean (SD) Pain Severity Score (0-3 scale)
Onset2.56 (0.49)
301.91 (0.85)
601.31 (1.00)
1200.84 (1.00)

These findings collectively indicate that this compound is an effective treatment option for acute migraine in patients who have not achieved satisfactory results with prior non-triptan medications, demonstrating significant improvements in pain relief, pain-free rates, and functional ability. nih.govresearchgate.net

Pharmacovigilance and Drug Interaction Research

Mechanisms of Drug-Drug Interactions

Drug-drug interactions involving rizatriptan primarily stem from its metabolic pathways and pharmacodynamic effects on the serotonergic and vascular systems. Understanding these mechanisms is crucial for predicting and managing adverse events.

Pharmacodynamic Interactions Leading to Serotonin (B10506) Syndrome (e.g., Co-administration with SSRIs, SNRIs, and other Serotonergic Agents)

Serotonin syndrome is a rare but potentially life-threatening condition that can result from excessive serotonergic activity in the central nervous system drugs.commayoclinic.org. This compound, as a 5-HT1B/1D receptor agonist, directly modulates serotonin pathways. The co-administration of this compound with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), can theoretically lead to an additive increase in serotonin levels and receptor stimulation medcentral.commedscape.comamericanmigrainefoundation.orgmayoclinic.orggpnotebook.comnyheadache.com.

Reports of serotonin syndrome have emerged in patients receiving triptans concurrently with SSRIs (e.g., escitalopram, fluoxetine, paroxetine, sertraline, citalopram) or SNRIs (e.g., venlafaxine, desvenlafaxine, duloxetine) medcentral.comdroracle.aimedscape.comamericanmigrainefoundation.orgmayoclinic.orggpnotebook.comnyheadache.comrxlist.comhpra.ie. Symptoms of serotonin syndrome can include altered mental status (e.g., confusion, agitation, hallucinations), autonomic instability (e.g., tachycardia, hyperthermia, blood pressure lability, diaphoresis), and neuromuscular abnormalities (e.g., hyperreflexia, myoclonus, tremor, rigidity, ataxia) medcentral.comdrugs.commayoclinic.orghpra.ie. While the FDA has issued warnings regarding this potential interaction, clinical evidence suggests that the incidence of serotonin syndrome with combined use is rare, and many patients safely receive both classes of medications americanmigrainefoundation.orgmayoclinic.orggpnotebook.comnyheadache.com. Other serotonergic agents, including tricyclic antidepressants and the herbal medicine St. John's Wort, may also contribute to this risk medcentral.commedsafe.govt.nzdrugs.comgpnotebook.com.

Interacting Drug Class/DrugMechanism of InteractionClinical Outcome Risk
SSRIs (e.g., Escitalopram, Fluoxetine, Paroxetine, Sertraline, Citalopram)Additive serotonergic effectsPotentially life-threatening Serotonin Syndrome
SNRIs (e.g., Venlafaxine, Desvenlafaxine, Duloxetine)Additive serotonergic effectsPotentially life-threatening Serotonin Syndrome
Other Serotonergic Agents (e.g., Tricyclic Antidepressants, St. John's Wort, Buspirone, Butorphanol, Apomorphine, Gepirone, Lorcaserin, Methylene blue, Ondansetron, Granisetron, Dolasetron, Netupitant/Palonosetron, Palonosetron, Ozanimod, Rasagiline, Tedizolid, Vilazodone, Vortioxetine, Tapentadol) drugbank.comdrugs.commedscape.commedscape.comrxlist.comhpra.ieAdditive serotonergic effectsIncreased risk of Serotonin Syndrome

Additive Vasospastic Effects with Other 5-HT1 Agonists or Ergot Derivatives

This compound exerts its therapeutic effects by causing vasoconstriction of intracranial extracerebral blood vessels, primarily through its agonistic action on 5-HT1B receptors drugbank.commedcentral.comwikipedia.org. Due to this vasoconstrictive property, co-administration with other medications that also induce vasoconstriction carries a risk of additive vasospastic effects, potentially leading to severe cardiovascular events.

The use of this compound is contraindicated within 24 hours of treatment with other 5-HT1 receptor agonists (triptans) such as sumatriptan (B127528), eletriptan (B1671169), naratriptan (B1676958), almotriptan, and zolmitriptan (B1197) medcentral.commedscape.comrxlist.comhpra.iedrugs.commedlineplus.gov. Similarly, co-administration with ergot derivatives, including ergotamine, dihydroergotamine, and methysergide, is contraindicated due to the potential for prolonged and additive vasospastic reactions medcentral.commedscape.comrxlist.comhpra.iedrugs.commedlineplus.govhres.cawpmucdn.com. These interactions can increase the risk of coronary artery vasospasm, peripheral vascular ischemia, and colonic ischemia medcentral.comdrugs.comrxlist.comdrugs.com.

Interacting Drug Class/DrugMechanism of InteractionClinical Outcome Risk
Other 5-HT1 Agonists (e.g., Sumatriptan, Eletriptan, Naratriptan, Almotriptan, Zolmitriptan)Additive vasoconstriction via 5-HT1B/1D receptorsIncreased risk of coronary artery vasospasm and other vasospastic reactions
Ergot Derivatives (e.g., Ergotamine, Dihydroergotamine, Methysergide, Bromocriptine, Cabergoline, Ergoloid mesylates, Ergonovine, Methylergonovine, Pergolide) drugbank.commedcentral.commedscape.comrxlist.commedlineplus.govwpmucdn.comAdditive vasoconstrictionIncreased risk of prolonged vasospastic reactions, hypertension, and acute coronary syndromes

Interference with Antihypertensive Medication Activity

This compound can cause transient increases in blood pressure drugbank.comdrugs.comhres.cadrugs.comdrugs.commedbroadcast.com. In healthy subjects, maximal doses of this compound have been observed to cause slight increases in blood pressure (approximately 2-3 mmHg) drugs.comhres.ca. This effect can potentially interfere with the activity of antihypertensive medications. While specific detailed mechanisms of interference with various antihypertensive classes are not extensively documented in the provided snippets, the general pressor effect of this compound suggests a pharmacodynamic antagonism or counteraction of blood pressure-lowering effects. For instance, this compound may decrease the antihypertensive activities of agents like aprocitentan, amlodipine, captopril, and esmolol (B25661) drugbank.com. Therefore, this compound is contraindicated in patients with uncontrolled or severe hypertension hres.cawpmucdn.comdrugs.comdrugs.commedbroadcast.com.

Interacting Drug Class/DrugMechanism of InteractionClinical Outcome Risk
Antihypertensive Medications (e.g., Aprocitentan, Amlodipine, Captopril, Esmolol)This compound's transient pressor effect may counteract blood pressure loweringDecreased efficacy of antihypertensive medication; potential for elevated blood pressure

Clinical Implications and Management Strategies for Identified Interactions

The identified drug interactions of this compound necessitate careful clinical consideration and proactive management strategies to ensure patient safety.

Prior to initiating this compound therapy, a thorough cardiovascular evaluation is crucial, especially for patients with risk factors for coronary artery disease (CAD), such as hypertension, hypercholesterolemia, diabetes, smoking, obesity, or a strong family history of CAD drugs.com. This compound is contraindicated in patients with ischemic or vasospastic heart disease, uncontrolled or severe hypertension, a history of stroke or transient ischemic attack, peripheral vascular disease, or ischemic bowel disease medcentral.comrxlist.comhres.cawpmucdn.comdrugs.comdrugs.com.

For metabolic interactions involving MAO-A inhibitors, the co-administration of this compound is strictly contraindicated. A washout period of at least 14 days should elapse between the discontinuation of MAO-A inhibitor therapy and the initiation of this compound medcentral.comdroracle.aidrugs.comrxlist.commedlineplus.govwpmucdn.com. If MAO-A inhibitor therapy is clinically necessary, alternative triptans that are not primarily metabolized by MAO-A, such as eletriptan, frovatriptan (B193164), or naratriptan, or those with multiple metabolic pathways like almotriptan, may be considered drugs.comamericanmigrainefoundation.org.

In cases where propranolol (B1214883) is co-administered, a dose adjustment for this compound is recommended due to the increased plasma concentrations of this compound. The 10 mg dose of this compound is generally not appropriate for patients receiving propranolol; a lower dose, such as 5 mg, should be considered medsafe.govt.nzamericanmigrainefoundation.orgnih.govfda.govnih.govnps.org.auwpmucdn.com. For pediatric patients weighing less than 40 kg, co-administration of this compound and propranolol is not recommended wpmucdn.com.

For additive vasospastic effects, the co-administration of this compound with other 5-HT1 receptor agonists or ergot derivatives is contraindicated medcentral.comrxlist.comhpra.iedrugs.commedlineplus.govhres.cawpmucdn.com. A minimum of 24 hours should separate the administration of this compound from other triptans or ergot-containing preparations medcentral.comrxlist.comhpra.iedrugs.commedlineplus.gov.

Finally, given this compound's potential to increase blood pressure, it should be administered with caution in patients with controlled hypertension, and its use is contraindicated in those with uncontrolled or severe hypertension hres.cawpmucdn.comdrugs.comdrugs.commedbroadcast.com. Regular monitoring of blood pressure may be advisable in susceptible patients. Patient education regarding potential drug interactions and the importance of reporting any unusual symptoms is a critical component of safe pharmacological management.

Advanced Analytical and Synthetic Research

Synthetic Methodologies and Chemical Process Development

The synthesis of rizatriptan involves several key chemical transformations, with ongoing efforts to optimize these processes for improved yield, purity, and sustainability.

Examination of Published Synthetic Routes (e.g., Merck Synthesis)

Merck, the developer of this compound, introduced its initial synthetic pathway which commences with 1,2,4-triazole (B32235) and 4-nitrobenzyl bromide. This is followed by a nitration hydrogenation step to yield an intermediate, which is then converted into a diazonium salt. Subsequent reduction of this salt produces a hydrazine (B178648) derivative, which undergoes a Fischer Indole (B1671886) synthesis (specifically the Grandberg variation) to form the core indole structure. The synthesis concludes with an N-alkylation using formaldehyde. chem960.com

A notable challenge with the initial Merck process, particularly the Fischer synthesis step, was the requirement for high reaction temperatures. These elevated temperatures often led to the formation of undesirable dimeric impurities and necessitated extensive chromatographic purification, which is not ideal for large-scale production. nih.gov To address this, an improved Merck process was developed. This refined method involves the reduction of the intermediate diazonium salt with sodium sulfite (B76179) and hydrochloric acid, leading to the formation of a readily isolable and crystalline phenylhydrazine (B124118) sulfonic acid. This modification allows the subsequent Fischer indole synthesis to proceed cleanly at significantly lower temperatures, thereby yielding pure this compound as its benzoate (B1203000) salt. nih.gov

Application and Optimization of Fischer Indole Synthesis Variations (e.g., Grandberg variation)

The Grandberg variation of the Fischer indole synthesis is a crucial step in the preparation of this compound, serving as the final stage to construct the tryptamine-type moiety. This one-pot sequence is advantageous as it simultaneously establishes both the indole ring and the pendant primary amine group. nih.gov

However, the initial implementation of this variation was not characterized by high yields. nih.gov A significant challenge in Fischer-Indole cyclization is the propensity for high temperatures to induce the formation of substantial amounts of oligomeric/dimeric impurities, including this compound-2,5-dimer, this compound 2,2-dimer, and this compound-1,2 dimer, which are notoriously difficult to remove. pharmaffiliates.comnih.gov Process optimization efforts have focused on mitigating this issue by conducting the Fischer-Indole cyclization at lower temperatures, specifically within the range of 30-60 °C, and more precisely between 35-45 °C. pharmaffiliates.com This temperature control is critical for reducing dimer impurity formation, thereby eliminating the need for laborious chromatographic purification steps. pharmaffiliates.com Furthermore, it has been established that the benzyltriazolehydrazinesulfonic acid intermediate directly undergoes Fischer-Indole cyclization with 4-(dimethylamino)butanal (B18867) diethyl acetal (B89532) under these optimized lower temperature conditions. pharmaffiliates.com

Exploration of Palladium-Catalyzed Coupling Approaches (e.g., Larock-type synthesis)

Palladium-catalyzed coupling reactions offer an alternative strategy for constructing the indole core of this compound, with the Larock-type synthesis being a notable example. nih.govalkalisci.com This approach typically commences with an iodoaniline derivative, which can be synthesized from triazolomethyl aniline (B41778) through treatment with iodine monochloride in aqueous methanol. nih.govalkalisci.com The iodoaniline derivative is then coupled with a bis-TES-protected butynol, which has been identified as a highly efficient coupling partner, leading smoothly to the desired indole intermediate. nih.govalkalisci.com Subsequent deprotection of the TES groups and introduction of a dimethylamino moiety complete the synthesis of this compound. nih.govalkalisci.com

The Larock indole synthesis is characterized as a one-pot palladium-catalyzed heteroannulation of o-iodoaniline and internal alkynes, yielding 2,3-disubstituted indoles with high regioselectivity and good to excellent yields. uni.lu Despite these advantages, palladium-catalyzed coupling methods can be associated with higher costs and often necessitate anhydrous reaction conditions. nih.govchem960.com

Development of Green Chemistry Approaches in this compound Synthesis (e.g., Natural Deep Eutectic Solvents)

In line with green chemistry principles, researchers are exploring the use of Natural Deep Eutectic Solvents (NADES) as environmentally friendly alternatives for this compound synthesis. uni.luchemscene.com A facile and efficient protocol has been developed utilizing NADES, such as a choline (B1196258) chloride-urea system, which acts as an inexpensive, readily available, and environmentally benign catalyst and solvent. uni.luchemscene.com

This innovative methodology facilitates the reaction of various phenyl hydrazines with 3,3-dimethoxy-N,N-dimethylpropan-1-amine under optimized conditions, typically at 70°C. This approach yields fused indole heterocyclic compounds, including this compound analogues, with excellent to good yields (ranging from 77% to 89%) and significantly reduced reaction times (approximately 1 hour). uni.luchemscene.com The benefits of employing NADES in this synthesis include mild reaction conditions, the reusability of the catalyst, the potential for scale-up, simplified work-up procedures, and the elimination of the need for column chromatography. uni.lu Deep eutectic solvents are inherently non-volatile, non-flammable, and biodegradable, possessing high thermal and chemical stability. Their physicochemical properties, such as polarity, viscosity, and pH, can be finely tuned by adjusting the hydrogen bond donors and acceptors.

Process Optimization for Yield Enhancement and Impurity Control

Process optimization in this compound synthesis is crucial for maximizing yield and rigorously controlling impurity levels. pharmaffiliates.comnih.gov As previously noted, the Fischer indole synthesis, particularly when conducted at high temperatures, is prone to generating dimeric impurities, specifically this compound-2,5-dimer, this compound 2,2-dimer, and this compound-1,2 dimer. pharmaffiliates.comnih.gov

A significant advancement in process optimization involves performing the Fischer indole synthesis at lower temperatures (30-60°C, ideally 35-45°C). This temperature control effectively minimizes the formation of these dimeric impurities, thereby negating the need for extensive and costly chromatographic purification, which was a common requirement in prior art procedures. pharmaffiliates.com Optimized processes can achieve this compound purity levels generally below 1 area-%, often less than 0.75 area-%, and even below 0.5 area-% as determined by High-Performance Liquid Chromatography (HPLC). Specifically, the dimer impurity content is typically maintained below 0.15 area-%. The N-oxide impurity, N,N-dimethyl-5-(1H-1,2,4-triazol-1-yl-methyl)-1H-indole-3-ethanamine N-oxide, is also a critical impurity that is controlled to levels below approximately 0.15 area-%. The identification and quantification of such impurities are achieved through advanced analytical techniques like Ultra Performance Liquid Chromatography (UPLC).

Isotopic Labeling in Disposition and Metabolic Fate Studies (e.g., 14C-Rizatriptan)

Isotopic labeling, particularly with carbon-14 (B1195169) ([14C]this compound), has been instrumental in elucidating the disposition and metabolic fate of this compound in humans.

In studies involving healthy human males, a two-period, crossover design was employed, administering single intravenous (3 mg) and oral (10 mg) doses of [14C]this compound. The total recovery of administered radioactivity in these studies was approximately 94%. The primary route of excretion for both unchanged this compound and its metabolites was urine, accounting for approximately 89% of the intravenous dose and 82% of the oral dose. A smaller proportion of the dose was excreted as intact parent drug in the urine: approximately 26% after intravenous administration and 14% after oral administration.

Further investigations, including a high-dose oral study (60 mg), led to the identification of five key metabolites in urine using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry and Nuclear Magnetic Resonance (NMR) methods. These metabolites include triazolomethyl-indole-3-acetic acid, this compound-N(10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate (B86663), and N(10)-monodesmethyl-rizatriptan.

The quantitative analysis of these metabolites revealed significant differences in their urinary excretion profiles. Triazolomethyl-indole-3-acetic acid was a major metabolite, accounting for 35% of the dose after intravenous administration and 51% after oral administration. In contrast, this compound-N(10)-oxide constituted a smaller fraction, with 4% and 2% of the dose excreted after intravenous and oral administrations, respectively.

Pharmacokinetic analysis showed that the plasma clearance (CL) of this compound was 1325 ml/min, and renal clearance (CLr) was 349 ml/min following intravenous administration. A comparable renal clearance value (396 ml/min) was observed after oral administration. These data indicate that the primary route of this compound elimination is nonrenal, predominantly through metabolism, as renal clearance accounted for only 25% of the total clearance. Furthermore, the renal clearance being higher than the typical glomerular filtration rate suggests that this compound undergoes active secretion by renal tubules. The major metabolic pathway for this compound is oxidative deamination by monoamine oxidase-A (MAO-A), which yields the pharmacologically inactive triazolomethyl-indole-3-acetic acid metabolite. N-monodesmethyl-rizatriptan is a minor metabolite that retains some activity similar to the parent compound at 5-HT1B/1D receptors.

Table 1: Urinary Excretion of this compound and its Major Metabolites

CompoundIntravenous Dose (% of dose)Oral Dose (% of dose)
Unchanged this compound2614
Triazolomethyl-indole-3-acetic acid3551
This compound-N(10)-oxide42

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue (IV Administration)Value (Oral Administration)
Plasma Clearance (CL)1325 ml/min-
Renal Clearance (CLr)349 ml/min396 ml/min

Future Research Directions and Unanswered Questions

Further Elucidation of Undefined Aspects of Rizatriptan's Mechanism of Action

While this compound is a selective agonist at the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of intracranial extracerebral blood vessels and inhibition of nociceptive neurotransmission in trigeminal pain pathways, the exact mechanism of action is not yet fully elucidated drugbank.commedicaldialogues.infda.govnih.gov. This compound also exhibits weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, 5-HT1F) and the 5-HT7 receptor, but shows no significant activity at 5-HT2, 5-HT3, alpha- and beta-adrenergic, dopaminergic, histaminergic, muscarinic, or benzodiazepine (B76468) receptors drugbank.comfda.gov. Future research could focus on:

Exploring subtle or secondary receptor interactions: Investigating whether the weak affinity for other 5-HT1 receptor subtypes or the 5-HT7 receptor contributes to any of its therapeutic effects or differentiates its profile from other triptans.

Downstream signaling pathways: A more detailed understanding of the intracellular signaling cascades activated by 5-HT1B/1D receptor agonism could reveal novel targets for migraine intervention or explain variability in patient response.

Role in central sensitization: While it inhibits nociceptive neurotransmission, further research could explore its precise impact on central sensitization mechanisms implicated in migraine chronification.

Comprehensive Comparative Studies with Novel Migraine Therapeutics and Other Triptans

This compound has been shown to be at least as effective as, or superior to, other oral migraine-specific agents in acute migraine treatment, demonstrating rapid pain relief and more consistent efficacy across multiple attacks tandfonline.comnih.govresearchgate.net. It also has a faster time to headache response rate and higher 2-hour pain-free rates compared to some other triptans scielo.brresearchgate.net. However, ongoing comparative studies are crucial, especially with the advent of novel migraine therapeutics such as calcitonin gene-related peptide (CGRP) inhibitors (gepants and monoclonal antibodies) ajmc.combmj.com. Key areas for future research include:

Head-to-head trials with CGRP inhibitors: Direct comparisons of this compound with gepants (e.g., rimegepant, ubrogepant) and CGRP monoclonal antibodies are needed to establish optimal treatment algorithms, particularly for patients who respond inadequately to triptans or have contraindications bmj.com.

Comparative effectiveness in specific patient populations: Studies focusing on patients with specific migraine characteristics (e.g., menstrual migraine, migraine with aura, high-frequency episodic migraine) could identify patient profiles that respond optimally to this compound versus other acute treatments.

Long-term comparative consistency: While this compound shows consistent efficacy over time, further studies comparing this consistency against newer agents over extended periods would be valuable tandfonline.comnih.gov.

Table 1: Comparative Efficacy of this compound (10 mg) vs. Other Triptans (2-hour Pain-Free Response)

Comparator Triptan (Dose)This compound 10 mg Pain-Free Rate at 2 hours (%)Comparator Pain-Free Rate at 2 hours (%)Odds Ratio (this compound vs. Comparator)Reference
Naratriptan (B1676958) (2.5 mg)44.820.71.62 (earlier headache relief) researchgate.net
Sumatriptan (B127528) (50 mg)3026- researchgate.net
Sumatriptan (25 mg)2720- researchgate.net
Zolmitriptan (B1197) (2.5 mg)3224- researchgate.net

Note: Odds ratios for pain-free response specifically were not always directly provided in the snippets for all comparisons, but general statements of superiority or earlier relief were noted.

Long-Term Efficacy and Safety Surveillance Studies

While this compound has demonstrated efficacy over the long term (up to 12 months) in treating multiple migraine attacks, and in pediatric patients (ages 12-17 years) for up to 12 months, continuous surveillance is important tandfonline.comnih.govhres.canih.govnih.govnih.govhra.nhs.ukneurology.org. Long-term extension studies involving thousands of treated attacks have generally found the types of clinical experiences to be similar to those observed in acute studies hres.ca. However, comprehensive long-term efficacy and safety surveillance studies are still valuable to:

Assess sustained efficacy in chronic migraine: Further research is needed to understand the long-term efficacy of this compound in patients with chronic migraine or those at risk of chronification, particularly regarding its impact on migraine frequency and severity over years, not just months.

Evaluate impact of frequent use on migraine progression: Although some studies suggest that providing more this compound tablets per month did not increase migraine days or lead to chronic migraine in episodic migraine patients over a 3-month period, longer-term studies are warranted to fully understand the relationship between frequent acute treatment and migraine progression nih.gov.

Identify rare or delayed effects: Continued post-marketing surveillance and dedicated long-term studies can help identify any rare or delayed effects that might emerge with extended use in a broader patient population.

Investigation of Genetic Polymorphisms Influencing this compound Pharmacokinetics and Pharmacodynamics

Individual variability in response to triptans, including this compound, suggests a role for pharmacogenomics researchgate.netnih.govresearchgate.net. Genetic polymorphisms can influence drug metabolism (pharmacokinetics) and drug target interactions (pharmacodynamics) researchgate.netnih.govfrontiersin.org. Future research should focus on:

MAO-A gene polymorphisms: this compound is primarily metabolized by monoamine oxidase-A (MAO-A) drugbank.commedicaldialogues.in. Investigating polymorphisms in the MAOA gene could help predict individual differences in this compound metabolism and response nih.govresearchgate.netnih.gov.

5-HT receptor gene polymorphisms: Polymorphisms in genes encoding 5-HT1B and 5-HT1D receptors, the primary targets of this compound, could influence binding affinity and downstream signaling, affecting efficacy frontiersin.orgnih.gov.

Dopamine receptor gene polymorphisms (DRD2): A significant association has been observed between the DRD2/NcoI polymorphism and clinical response to this compound, suggesting that the DRD2/NcoI C allele may be a susceptibility factor for a good response nih.gov. Further research is needed to confirm and expand on these findings.

Serotonin (B10506) transporter gene (SLC6A4) polymorphisms: The STin2 VNTR polymorphism in the SLC6A4 gene (encoding the serotonin transporter) has been correlated with inconsistent response to triptans, warranting further investigation specifically for this compound researchgate.netnih.govresearchgate.netfrontiersin.org.

Development of predictive genetic panels: The ultimate goal is to identify a panel of genetic markers that can predict individual patient response to this compound, enabling personalized treatment strategies nih.govresearchgate.net.

Research into this compound's Potential Role in Migraine Chronification and Prevention

This compound is an acute treatment for migraine attacks medicaldialogues.innih.gov. However, the relationship between acute treatment and migraine chronification is complex, and optimal usage of acute and preventive medications could potentially prevent migraine chronification nih.govresearchgate.net. Future research could explore:

Impact on migraine progression: Studies are needed to definitively determine if early and effective acute treatment with this compound can alter the natural history of migraine, potentially reducing the risk of episodic migraine progressing to chronic migraine.

Sub-threshold preventive effects: While not a preventive medication, exploring if very frequent, but appropriate, use of this compound in high-frequency episodic migraineurs might exert any subtle preventive effects or influence the underlying pathophysiology of migraine progression.

Role in medication overuse headache (MOH): Further research into the mechanisms by which this compound, or triptans in general, contribute to or can be managed in the context of medication overuse headache is critical, though some studies suggest that providing more tablets did not lead to chronic migraine in episodic migraine patients over a short period nih.gov.

Exploration of Novel Combination Therapies Involving this compound

The combination of triptans with non-steroidal anti-inflammatory drugs (NSAIDs) has shown to be more effective than monotherapy for acute migraine ihs-headache.orgtandfonline.com. A novel combination of meloxicam (B1676189) and this compound (Symbravo) was recently approved for acute migraine treatment, demonstrating rapid pain freedom and sustained efficacy neurologylive.comneurologylive.commedscape.commigraineagain.commedpagetoday.com. This combination is thought to act by inhibiting CGRP release, reversing CGRP-mediated vasodilation, and inhibiting neuroinflammation, pain signal transmission, and central sensitization neurologylive.com. Future research could investigate:

Synergistic mechanisms: Deeper investigation into the synergistic mechanisms of action when this compound is combined with other agents, such as NSAIDs or other migraine-specific drugs, to identify optimal combinations and understand their combined pharmacological effects.

Combinations with CGRP-targeted therapies: Exploring the potential benefits and safety of combining this compound with CGRP receptor antagonists (gepants) or CGRP monoclonal antibodies for acute treatment, particularly in patients with refractory migraine or those with specific symptom profiles.

Optimizing dosing and timing in combination therapies: Further studies are needed to determine the most effective dosing strategies and timing of administration for this compound in various combination regimens to maximize efficacy and minimize potential for adverse effects.

Table 2: Approved Combination Therapy Involving this compound

Combination DrugThis compound RoleIndicationKey Mechanism of CombinationApproval Date (US FDA)Reference
MeloxicamTriptanAcute Migraine with/without AuraInhibition of CGRP release, reversal of CGRP-mediated vasodilation, inhibition of neuroinflammation, pain signal transmission, central sensitizationJanuary 30, 2025 neurologylive.comneurologylive.commedscape.commigraineagain.commedpagetoday.com

常见问题

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) parameters are critical when designing preclinical studies for Rizatriptan?

Methodological Answer: Key PK parameters include bioavailability, plasma half-life, and metabolic pathways (e.g., hepatic metabolism via monoamine oxidase-A). PD parameters should focus on 5-HT1B/1D receptor binding affinity (Ki values) and selectivity. For experimental reproducibility, ensure standardized dosing intervals and control for genetic variations in metabolic enzymes. Use validated assays (e.g., radioligand binding) to quantify receptor occupancy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines:

  • Use personal protective equipment (gloves, lab coats) even if classified as low hazard (NFPA/HMIS ratings: 0/0).
  • Avoid environmental contamination by mechanically collecting spills.
  • Store in airtight containers at recommended temperatures (e.g., -20°C for stable isotopes like this compound-d6). Refer to safety data sheets for compound-specific hazards (e.g., H302/H360 warnings for this compound benzoate) .

Q. How should researchers design clinical trials to evaluate this compound efficacy in pediatric populations?

Methodological Answer:

  • Use stratified randomization by age subgroups (e.g., 6–11 vs. 12–17 years) to account for developmental pharmacokinetics.
  • Adjust dosing by weight (e.g., 5 mg for ≤40 kg, 10 mg for >40 kg).
  • Employ crossover designs to control for inter-individual variability, as seen in studies showing significant pain relief (p=0.015) in 6–17-year-olds .

Advanced Research Questions

Q. How can contradictory findings in this compound efficacy across pediatric trials be reconciled?

Methodological Answer: Conduct a meta-analysis to resolve discrepancies. For example:

  • In adolescents (12–17 years), 5 mg this compound showed no significant pain-free status at 2 hours (p >0.05), likely due to underpowered samples.
  • In broader age ranges (6–17 years), crossover trials demonstrated efficacy (OR:1.55; 95% CI:1.06–2.26) due to improved within-subject comparisons. Address heterogeneity by standardizing endpoints (e.g., pain-free vs. pain relief) and controlling for placebo response variability .

Q. What experimental strategies can isolate this compound’s efficacy from its active metabolites?

Methodological Answer:

  • Use isotopic labeling (e.g., this compound-d6) to track parent compound metabolism without interference from deuterated byproducts.
  • Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations of this compound (not metabolites) with receptor occupancy. Note that this compound’s metabolites have minimal therapeutic contribution, unlike zolmitriptan .

Q. How do 5-HT1B/1D receptor binding kinetics influence this compound’s experimental optimization?

Methodological Answer:

  • Measure Ki values using competitive binding assays under physiological conditions (e.g., pH 7.4, 37°C).
  • Optimize dosing intervals based on receptor dissociation rates to maintain therapeutic occupancy. For example, this compound’s short half-life (~2–3 hours) necessitates timed assessments of efficacy windows in animal models .

Q. What ethical considerations are critical when designing this compound studies involving vulnerable populations (e.g., adolescents)?

Methodological Answer:

  • Obtain informed assent/consent with age-appropriate documentation.
  • Justify pediatric inclusion via literature gaps (e.g., limited data on long-term effects).
  • Use placebo-controlled designs only when equipoise exists and provide rescue medications. Reference IRB protocols for minimizing coercion in recruitment .

Methodological Guidelines for Data Analysis

  • Handling Conflicting Data : Apply sensitivity analysis to assess the impact of outlier studies. For example, exclude trials with high risk of bias (e.g., unblinded assessors) to refine effect estimates .
  • Reproducibility : Archive raw datasets and analytical code in repositories like Zenodo, adhering to FAIR principles. Document batch variations in compound purity (e.g., this compound benzoate ≥98% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rizatriptan
Reactant of Route 2
Reactant of Route 2
Rizatriptan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。